ent-Tadalafil-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1329568-92-4 |
|---|---|
Molecular Formula |
C₂₂H₁₆D₃N₃O₄ |
Molecular Weight |
392.42 |
Synonyms |
(6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione; L-Tadalafil-d3; L-Tildenafil-d3; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to ent-Tadalafil-d3: Physical Properties, Chemical Characteristics, and Analytical Methodologies
This technical guide provides a comprehensive overview of the physical and chemical properties of ent-Tadalafil-d3, its synthesis, and detailed analytical protocols. This document is intended for researchers, scientists, and drug development professionals working with or interested in the analytical applications of this stable isotope-labeled compound.
Core Physical and Chemical Properties
This compound, the deuterated enantiomer of the active pharmaceutical ingredient Tadalafil, serves as a critical internal standard in pharmacokinetic and bioequivalence studies. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Chemical Name | (6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | Benchchem |
| Synonyms | L-Tadalafil-d3, L-Tildenafil-d3, ent-IC-351-d3 | Benchchem, Biotech Hub Africa |
| CAS Number | 1329568-92-4 | Benchchem |
| Molecular Formula | C₂₂H₁₆D₃N₃O₄ | Benchchem |
| Molecular Weight | 392.42 g/mol | Benchchem |
| Appearance | White Solid | Benchchem |
| Melting Point | 271-273°C | Benchchem |
| Solubility | Soluble in Chloroform | Benchchem |
| Stereochemistry | (6S,12aS) enantiomer, the inactive cis-enantiomer of Tadalafil | Benchchem, Biotech Hub Africa |
Synthesis and Isotopic Labeling
The synthesis of this compound involves the specific and regioselective introduction of a trideuteromethyl group (-CD₃) onto the piperazine nitrogen. This is typically achieved during the final cyclization step to form the piperazinedione ring, utilizing a deuterated alkylating agent. This precise isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Tadalafil, as it is chemically identical to the analyte but mass-shifted.
Mechanism of Action of Tadalafil (PDE5 Inhibition)
While this compound is the inactive enantiomer, it is used to quantify Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Understanding the mechanism of the active compound is crucial for its therapeutic applications in treating erectile dysfunction and pulmonary arterial hypertension. The signaling pathway is as follows:
References
molecular weight and formula of ent-Tadalafil-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ent-Tadalafil-d3, a deuterated isotopologue of the enantiomer of Tadalafil. This document details its chemical properties, applications in analytical methodologies, and relevant experimental protocols, serving as a vital resource for professionals in pharmaceutical research and development.
Core Chemical and Physical Properties
This compound is the (6S,12aS) enantiomer of Tadalafil, where three hydrogen atoms on the N-methyl group are replaced by deuterium. This stable isotope-labeled compound is primarily utilized as an internal standard in bioanalytical studies for the precise quantification of Tadalafil and its enantiomer.
| Property | Value |
| Chemical Name | (6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione |
| Synonyms | L-Tadalafil-d3 |
| Molecular Formula | C₂₂H₁₆D₃N₃O₄ |
| Molecular Weight | 392.42 g/mol [1][2] |
| CAS Number | 1329568-92-4[1][2] |
| Appearance | White Solid[1] |
| Solubility | Chloroform[1] |
Synthesis Overview
The synthesis of this compound involves a stereospecific process to yield the (6S,12aS) configuration. A key step in its synthesis is the Pictet-Spengler reaction, which forms the core tetracyclic structure.[1] The chiral precursor for ent-Tadalafil is typically L-tryptophan or its methyl ester.[1] The introduction of the three deuterium atoms is achieved by using a deuterated alkylating agent, such as trideuteromethyl iodide, during the formation of the piperazinedione ring.[1] This ensures the specific labeling at the N-methyl position.
Application in Pharmacokinetic Studies
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Tadalafil in biological matrices like human plasma.[1][3][4] Its chemical properties are nearly identical to the analyte (Tadalafil), but its increased mass allows for distinct detection by the mass spectrometer, ensuring accurate and precise measurement.
The following diagram illustrates the typical workflow where this compound is employed as an internal standard in a clinical bioequivalence study.
Experimental Protocols
This protocol is a synthesized representation based on established methodologies.[1][3][4]
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Tadalafil and this compound in a suitable organic solvent (e.g., methanol).
-
Create calibration standards and quality control samples by spiking blank human plasma with appropriate concentrations of Tadalafil.
-
Prepare a working solution of this compound (internal standard) at a fixed concentration.
2. Sample Extraction:
-
To a 200 µL aliquot of plasma sample (calibration standard, quality control, or subject sample), add 25 µL of the this compound working solution and vortex.[4]
-
Add 500 µL of water and vortex to mix.[4]
-
Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Phenomenex Strata-X-C).[1][3][4]
-
Condition the cartridge with methanol followed by water.
-
Load the sample.
-
Wash the cartridge with water.
-
Dry the cartridge under nitrogen.
-
Elute the analyte and internal standard with the mobile phase.
-
3. LC-MS/MS Conditions:
-
Chromatographic Column: A reverse-phase C18 column (e.g., Synergi™ Hydro-RP C18, 100 mm × 4.6 mm, 4 µm) is commonly used.[1][3]
-
Mobile Phase: A mixture of methanol and 10 mM ammonium formate (pH 4.0) in a 90:10 (v/v) ratio is effective.[1][3]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode.[1][3][4]
-
Multiple Reaction Monitoring (MRM) Transitions:
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Tadalafil to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Tadalafil in the unknown samples by interpolating their peak area ratios from the calibration curve.
This technical guide consolidates the essential information on this compound, highlighting its critical role in advancing pharmaceutical analysis and ensuring the accuracy of pharmacokinetic data.
References
- 1. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tadalafil pharmacokinetics in healthy subjects. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of ent-Tadalafil-d3
This technical guide provides a comprehensive overview of the solubility characteristics of ent-Tadalafil-d3. The data presented is primarily based on its non-deuterated enantiomer, Tadalafil, as minor isotopic substitution is not expected to significantly impact its solubility properties. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Concepts in Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and formulation development.[1] Two key terms are often used when discussing solubility:
-
Kinetic Solubility: The concentration of a compound at which it precipitates out of a solution upon induction.[1]
-
Equilibrium or Thermodynamic Solubility: The concentration of a compound in a saturated solution in the presence of excess solid, where the solution and solid are at equilibrium.[1]
For ionizable compounds, the pH of the solvent plays a crucial role in determining solubility.[1]
Quantitative Solubility Data
The following table summarizes the solubility of Tadalafil in various solvents. This data serves as a reliable reference for this compound.
| Solvent | Solubility | Temperature | Citation |
| Dimethyl Sulfoxide (DMSO) | ~ 20 mg/mL | Not Specified | [2][3] |
| Dimethylformamide (DMF) | ~ 25 mg/mL | Not Specified | [2][3] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~ 0.5 mg/mL | Not Specified | [2][3] |
| Water | ~ 2 µg/mL | 25°C | [4] |
| N-Methyl-2-pyrrolidone (NMP) | Highest among tested solvents* | Not Specified | [5] |
| Ethanol | - | Not Specified | [5] |
| Glycerin | - | Not Specified | [5] |
| Polyethylene glycol (PEG) 400 | - | Not Specified | [5] |
| Propylene glycol (PG) | - | Not Specified | [5] |
| Methanol | Very slightly soluble | Not Specified | [4][6] |
| Acetone | Very slightly soluble | Not Specified | [4] |
*In a comparative study, Tadalafil showed the highest solubility in NMP compared to ethanol, glycerin, PEG 400, and PG, though a specific quantitative value was not provided.[5]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is a widely recommended and utilized technique for determining the equilibrium solubility of a compound.[7][8] The following protocol is a generalized procedure based on established methodologies.[1][7][9][10]
Objective: To determine the concentration of this compound in a saturated solution at a specific temperature and pH.
Materials:
-
This compound
-
Selected solvent(s) (e.g., water, buffers of various pH, organic solvents)
-
Stoppered flasks or vials
-
Mechanical agitator (e.g., orbital shaker) with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.2 µm membrane filter)
-
Validated analytical method for quantification (e.g., HPLC)
-
pH meter
Procedure:
-
Preparation: Add an excess amount of this compound to a predetermined volume of the solvent in a stoppered flask. Ensure enough solid is present to maintain a suspension throughout the experiment.
-
Equilibration: Secure the flask in a mechanical agitator at a controlled temperature (e.g., 37 ± 1 °C for biopharmaceutical studies). Agitate the suspension for a sufficient duration to reach equilibrium. This duration should be determined from preliminary experiments, with a common timeframe being 24 to 48 hours.[6]
-
Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to sediment. Separate the supernatant (saturated solution) from the solid by either centrifugation or filtration.
-
pH Measurement: Measure and record the pH of the supernatant at the end of the experiment.[1]
-
Quantification: Dilute the supernatant with a suitable solvent to prevent precipitation and analyze the concentration of this compound using a validated analytical method, such as HPLC.[6][10]
-
Replicates: It is recommended to perform a minimum of three replicate determinations for each solvent and condition.[7]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound using the shake-flask method.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. US20100099687A1 - Tadalafil solid composites - Google Patents [patents.google.com]
- 5. The Relationship between Solubility and Transdermal Absorption of Tadalafil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. who.int [who.int]
- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Isotopic Purity of Commercially Available ent-Tadalafil-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of commercially available ent-Tadalafil-d3, a critical internal standard for bioanalytical studies. The document outlines the common methods for assessing isotopic purity, presents representative data, and details the signaling pathway of Tadalafil.
Introduction
This compound is the deuterated enantiomer of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. In quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), isotopically labeled internal standards are essential for accurate and precise quantification of the analyte. The isotopic purity of these standards is a critical parameter, as the presence of unlabelled or partially labeled species can interfere with the measurement of the analyte, particularly at low concentrations. This guide provides a technical overview of the assessment of isotopic purity for commercially available this compound.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is typically very high, often exceeding 98%. While specific values vary by manufacturer and batch, a representative isotopic purity profile is presented in Table 1. This data is compiled based on typical specifications for deuterated pharmaceutical standards. One bioequivalence study reported a chemical and isotopic purity of 99.99% for a commercially sourced lot of Tadalafil-d3[1].
Table 1: Representative Isotopic Purity and Isotopologue Distribution of this compound
| Parameter | Value |
| Chemical Purity (by HPLC) | >99.5% |
| Isotopic Purity (Deuterium Incorporation) | ≥98% |
| d0 Isotopologue Abundance | <0.1% |
| d1 Isotopologue Abundance | <0.5% |
| d2 Isotopologue Abundance | <1.5% |
| d3 Isotopologue Abundance | >98% |
Note: The data in this table is representative and may not reflect the exact specifications of all commercial products. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry for Isotopic Purity Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a labeled compound. By analyzing the relative intensities of the ions corresponding to the different isotopologues (d0, d1, d2, d3), the isotopic purity can be accurately calculated.
Caption: Workflow for Isotopic Purity Analysis by LC-MS.
Table 2: LC-MS Parameters for Isotopic Purity Analysis of this compound
| Parameter | Condition |
| Instrumentation | High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Scan Mode | Full Scan (m/z 100-500) |
| Resolution | > 60,000 |
| Precursor Ion (Tadalafil) | m/z 390.1401 [M+H]⁺ |
| Precursor Ion (Tadalafil-d3) | m/z 393.1588 [M+H]⁺ |
| Product Ion (Tadalafil) | m/z 268.0975 |
| Product Ion (Tadalafil-d3) | m/z 271.1163 |
Note: The precursor and product ions for Tadalafil and Tadalafil-d3 are based on a bioequivalence study[1].
NMR Spectroscopy for Isotopic Purity Assessment
NMR spectroscopy, particularly ¹H NMR, is used to confirm the position of deuteration and to quantify the isotopic purity by measuring the reduction in the signal intensity at the site of deuteration. For highly deuterated compounds, ²H NMR can be a valuable tool.
Caption: Workflow for Purity Analysis by Quantitative NMR (qNMR).
Table 3: ¹H NMR Parameters for Isotopic Purity Analysis of this compound
| Parameter | Condition |
| Instrumentation | 400 MHz (or higher) NMR Spectrometer |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic Anhydride or similar certified standard |
| Pulse Program | Standard quantitative ¹H experiment |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation) |
| Number of Scans | 16 |
| Temperature | 298 K |
Note: The signal for the N-methyl group in non-deuterated Tadalafil appears around 2.8 ppm. In this compound, the absence or significant reduction of this signal confirms deuteration at this position. The isotopic purity can be estimated by comparing the integral of any residual signal at this chemical shift to the integrals of other non-deuterated protons in the molecule.
Tadalafil's Mechanism of Action: PDE5 Inhibition Signaling Pathway
Tadalafil, including its enantiomers, exerts its pharmacological effect by inhibiting phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). In the context of erectile function, nitric oxide (NO) is released from nerve endings and endothelial cells upon sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium levels and cause smooth muscle relaxation in the corpus cavernosum. This vasodilation increases blood flow, leading to an erection. By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.
Caption: Tadalafil's PDE5 Inhibition Signaling Pathway.
Conclusion
The isotopic purity of commercially available this compound is a critical attribute that ensures its suitability as an internal standard in bioanalytical methods. This guide has provided an overview of the typical isotopic purity, detailed experimental protocols for its determination using mass spectrometry and NMR spectroscopy, and a summary of the relevant signaling pathway. Researchers and drug development professionals should always consult the lot-specific certificate of analysis for precise data and utilize validated analytical methods to confirm the purity and identity of their standards.
References
Methodological & Application
Application Note: High-Throughput Quantification of Tadalafil in Human Plasma using ent-Tadalafil-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By increasing intracellular cGMP levels, tadalafil enhances the nitric oxide signaling pathway, leading to smooth muscle relaxation and increased blood flow, which is the basis for its use in treating erectile dysfunction and pulmonary arterial hypertension.[1] Accurate and reliable quantification of tadalafil in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tadalafil in human plasma. The method utilizes ent-Tadalafil-d3, a stable isotope-labeled enantiomer of tadalafil, as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[2][3] The protocol detailed below is designed for high-throughput analysis, featuring a simple sample preparation procedure and a rapid chromatographic runtime.
Experimental Protocols
Materials and Reagents
-
Tadalafil reference standard (≥99.5% purity)
-
This compound (Tadalafil-d3) internal standard (≥99.9% purity)[2]
-
HPLC-grade methanol and acetonitrile
-
Ammonium formate
-
Formic acid
-
Human plasma (K2 EDTA as anticoagulant)
-
Deionized water
Stock and Working Solutions Preparation
-
Tadalafil Stock Solution (1 mg/mL): Accurately weigh and dissolve tadalafil reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the tadalafil stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the stock solution with the same solvent.
Sample Preparation (Protein Precipitation)
-
Aliquot 200 µL of human plasma (calibration standards, QC samples, or study samples) into a microcentrifuge tube.
-
Add 25 µL of the this compound working solution and vortex briefly.[4]
-
Add 400 µL of acetonitrile to precipitate plasma proteins.[1][5]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: A validated UPLC or HPLC system.
-
Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm) or equivalent.[2][6]
-
Mobile Phase: A mixture of methanol and 10 mM ammonium formate (pH 4.0) in a 90:10 (v/v) ratio.[2][6]
-
Column Temperature: 30-40°C.
-
Run Time: Approximately 2.5 minutes.[2]
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimization: Ion source parameters such as declustering potential, collision energy, and collision cell exit potential should be optimized for maximum signal intensity for both the analyte and the internal standard.[1]
Data Presentation
The following tables summarize the quantitative performance of the described LC-MS/MS method, compiled from validated studies.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.50–500 ng/mL[2][6] |
| Correlation Coefficient (r²) | ≥ 0.9994[2][6] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[2] |
| Lower Limit of Detection (LOD) | 0.17 ng/mL[2] |
Table 2: Precision and Accuracy
| QC Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) |
| Low QC | ≤ 3.7% | ≤ 3.2% | 97.8% - 104.1% |
| Medium QC | ≤ 3.7% | ≤ 3.2% | 97.8% - 104.1% |
| High QC | ≤ 3.7% | ≤ 3.2% | 97.8% - 104.1% |
| (Data adapted from a representative study with similar methodology)[2] |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Internal Standard Normalized Matrix Factor |
| Tadalafil | 98.95% – 100.61%[2][6] | 0.986 - 1.020[2] |
| This compound | ~100.12%[2] | N/A |
Visualizations
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1329568-92-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for ent-Tadalafil-d3 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of ent-Tadalafil-d3 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard, this compound, to ensure accuracy and precision. The described method is suitable for high-throughput analysis in pharmacokinetic studies.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE5, tadalafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation.[1][2][4][5] This mechanism of action makes it an effective treatment for erectile dysfunction and pulmonary arterial hypertension.[1][4] Accurate and reliable quantification of tadalafil and its enantiomers in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development.
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis using mass spectrometry.[6][7][8] Deuterated internal standards exhibit similar physicochemical properties to the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency.[6][9] This co-elution and similar behavior help to compensate for variations in sample preparation and matrix effects, leading to more robust and reliable data.[6][10]
This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.
Signaling Pathway of Tadalafil
Caption: Tadalafil's mechanism of action.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Tadalafil (for calibration standards and quality controls)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tadalafil and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Tadalafil stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank matrix).
-
Add 150 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B in 2.0 min, hold at 90% B for 0.5 min, return to 30% B in 0.1 min, hold at 30% B for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tadalafil) | m/z 390.4 → 268.2 |
| MRM Transition (this compound) | m/z 393.4 → 271.2 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Bioanalytical Method Workflow
References
- 1. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 2. Tadalafil - Wikipedia [en.wikipedia.org]
- 3. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tadalafil, a Phosphodiesterase Inhibitor Protects Stem Cells over Longer Period Against Hypoxia/Reoxygenation Injury Through STAT3/PKG-I Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Application Note: High-Throughput Quantification of Tadalafil in Human Plasma Using ent-Tadalafil-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tadalafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor utilized in the management of erectile dysfunction and pulmonary arterial hypertension. Accurate quantification of Tadalafil in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tadalafil in human plasma. The use of a stable isotope-labeled internal standard, ent-Tadalafil-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
The method employs a simple and rapid protein precipitation for sample preparation, followed by chromatographic separation on a C18 reverse-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The precursor to product ion transitions for Tadalafil and the internal standard, this compound, are monitored for selective and sensitive quantification.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the validated LC-MS/MS method for Tadalafil quantification.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linear Range | 0.50–500 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.9994[1] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[1] |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%) |
| LLOQ | 0.50 | ≤ 3.7%[1] | 97.9%–102.0%[2] | 0.9% to 3.2%[2] | 97.8%–104.1%[1][2] |
| Low QC (LQC) | 1.50 | ≤ 3.7%[1] | 97.9%–102.0%[2] | 0.9% to 3.2%[2] | 97.8%–104.1%[1][2] |
| Medium QC (MQC) | 250 | ≤ 3.7%[1] | 97.9%–102.0%[2] | 0.9% to 3.2%[2] | 97.8%–104.1%[1][2] |
| High QC (HQC) | 400 | ≤ 3.7%[1] | 97.9%–102.0%[2] | 0.9% to 3.2%[2] | 97.8%–104.1%[1][2] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Mean Recovery of IS (%) | IS-Normalized Matrix Factor |
| Tadalafil | 98.95%–100.61%[1][2] | 100.12%[2] | 0.986 to 1.020[2] |
Experimental Protocols
Materials and Reagents
-
Tadalafil reference standard
-
This compound (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography: UPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Tadalafil Stock Solution (1 mg/mL): Accurately weigh and dissolve Tadalafil reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Tadalafil stock solution with a 50:50 methanol/water mixture to prepare calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.
Sample Preparation
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound working solution.
-
Add 50 µL of the Tadalafil working solution for calibration standards and QCs, or 50 µL of methanol for unknown samples.
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Alternatively, for a more purified sample, solid-phase extraction (SPE) can be employed using a Phenomenex Strata-X-C 33 µ extraction cartridge.[1]
LC-MS/MS Conditions
Table 4: Chromatographic Conditions
| Parameter | Condition |
| Column | Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)[1] |
| Mobile Phase | A: 10 mM Ammonium Formate (pH 4.0) in WaterB: MethanolGradient: 90% B[1] |
| Flow Rate | 0.9 mL/min[1] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 2.5 minutes[1] |
Table 5: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tadalafil: m/z 390.3 → 268.2this compound: m/z 393.1 → 271.2[1] |
| Collision Energy | Optimized for each transition |
| Dwell Time | 200 ms |
Data Analysis
Quantification is performed by calculating the peak area ratio of Tadalafil to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. The concentrations of Tadalafil in the QC and unknown samples are then determined from this calibration curve.
Visualizations
Caption: Experimental workflow for Tadalafil quantification.
Caption: Logical relationship for quantification.
References
Application Notes and Protocols for Plasma Sample Preparation of ent-Tadalafil-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Tadalafil and its deuterated internal standard, ent-Tadalafil-d3, from plasma samples. The following methods are widely used in bioanalytical studies and have been validated for accuracy and precision.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Accurate quantification of Tadalafil in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the accuracy and precision of the analytical method by correcting for variability during sample preparation and analysis.[3][4]
The primary challenge in analyzing drugs in plasma is the presence of endogenous components like proteins, which can interfere with the analysis. Therefore, effective sample preparation is a critical step to remove these interferences and isolate the analyte of interest. The most common techniques for plasma sample preparation for Tadalafil analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5]
This application note details validated protocols for each of these techniques for the analysis of Tadalafil using this compound as an internal standard, followed by instrumental analysis, typically with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][6][7]
General Workflow for Plasma Sample Preparation
The overall process for preparing plasma samples for the analysis of Tadalafil and this compound is depicted in the workflow diagram below.
Caption: General workflow for plasma sample preparation and analysis.
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for sample preparation.[8][9] It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate the proteins.
Materials:
-
Plasma sample
-
This compound internal standard working solution
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to the tube to precipitate the plasma proteins.[10]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 13,000 x g for 5 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[10]
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids. It is a more selective method than protein precipitation.
Materials:
-
Plasma sample
-
This compound internal standard working solution
-
Methyl tert-butyl ether (MTBE), HPLC grade[7]
-
Ammonium hydroxide solution (5%)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 200 µL of the plasma sample into a 2.0 mL microcentrifuge tube.
-
Add the this compound internal standard working solution and vortex.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample.
-
Add 1 mL of methyl tert-butyl ether to the tube.[7]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to isolate the analyte from the plasma matrix.[3]
Materials:
-
Plasma sample
-
This compound internal standard working solution
-
Methanol, HPLC grade
-
Deionized water
-
Ammonium formate buffer
-
SPE vacuum manifold
-
Nitrogen evaporator
Protocol:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[12]
-
Load 200 µL of the plasma sample, previously spiked with this compound internal standard, onto the conditioned cartridge.[3][12]
-
Wash the cartridge with 1 mL of deionized water to remove interfering substances.[12]
-
Dry the cartridge under vacuum for 2 minutes.
-
Elute Tadalafil and this compound from the cartridge with 500 µL of the mobile phase.[12]
-
The eluate can be directly injected into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained using the described sample preparation techniques for Tadalafil analysis in plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 89.0 - 93.2[1] | 86.66 - 91.07 | 98.95 - 100.61[3][11][12] |
| Linearity Range (ng/mL) | 0.25 - 5[1] | 0.50 - 1000 | 0.50 - 500[3][11][12] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25[1] | 0.50 | 0.50[3][11] |
| Intra-day Precision (%RSD) | < 15[1] | 1.37 - 2.25 | ≤ 3.7[3][11] |
| Inter-day Precision (%RSD) | < 15[1] | 2.23 - 5.31 | ≤ 3.7[3][11] |
| Matrix Effect (%) | Not always reported, can be significant | Generally low | Minimal[3][11] |
LC-MS/MS Analysis
Following sample preparation, the extracts are typically analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Typical LC Conditions:
-
Column: C18 reversed-phase column (e.g., Synergi™ Hydro-RP C18, 100 mm × 4.6 mm, 4 µm)[3][11]
-
Mobile Phase: A mixture of methanol and an aqueous buffer like ammonium formate.[3][11]
-
Injection Volume: 5 - 10 µL
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6][7]
-
Multiple Reaction Monitoring (MRM) Transitions:
Conclusion
The choice of sample preparation technique for the analysis of Tadalafil and this compound in plasma depends on the specific requirements of the study. Protein precipitation is a fast and straightforward method suitable for high-throughput screening. Liquid-liquid extraction offers better selectivity and cleaner extracts. Solid-phase extraction provides the highest recovery and selectivity, resulting in the cleanest samples and minimizing matrix effects, which is crucial for sensitive and robust bioanalytical methods. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop and validate their own methods for the accurate quantification of Tadalafil in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. RP-HPLC method for tadalafil in human plasma: development and validation [wisdomlib.org]
- 3. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1329568-92-4 | Benchchem [benchchem.com]
- 5. Fabric phase sorptive extraction coupled with UPLC-ESI-MS/MS method for fast and sensitive quantitation of tadalafil in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid analysis of tadalafil in human blood plasma and seminal plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of Tadalafil in Human Plasma Using ent-Tadalafil-d3 for Pharmacokinetic Studies
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Accurate and reliable quantification of tadalafil in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of tadalafil in human plasma. The method utilizes ent-Tadalafil-d3, a stable isotope-labeled enantiomer of tadalafil, as the internal standard (IS) to ensure high accuracy and precision.[3][4] The simple protein precipitation extraction procedure and rapid chromatographic analysis make this method suitable for high-throughput laboratory settings.
Experimental
Materials and Reagents
Tadalafil and this compound reference standards were of high purity (≥99.5%). HPLC-grade acetonitrile and methanol were used, along with analytical grade formic acid and ammonium acetate. All aqueous solutions were prepared with ultrapure water.
Instrumentation
A UPLC system coupled with a triple quadrupole mass spectrometer was employed for the analysis.
Sample Preparation
A simple and efficient protein precipitation method was used for plasma sample extraction.[1][2][5] To 100 µL of plasma, 20 µL of the internal standard working solution (this compound) and 300 µL of acetonitrile were added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of tadalafil and this compound.
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve tadalafil and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the tadalafil stock solution with a mixture of methanol and water (1:1, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to obtain a working solution of 100 ng/mL.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a specified volume (e.g., 5 µL) into the UPLC-MS/MS system.
Data Analysis
The quantification of tadalafil is performed using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of tadalafil in the QC and unknown samples is determined from the linear regression equation of the calibration curve.
Data Presentation
Table 1: UPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 55:45 v/v A:B)[1][2] |
| Flow Rate | 0.4 - 0.7 mL/min[1][2] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 1 - 3 minutes[1][6] |
Table 2: Mass Spectrometer Parameters
| Parameter | Tadalafil | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 390.4[1][2] | 393.1[4] |
| Product Ion (m/z) | 268.3[1][2] | 271.2[4] |
| Dwell Time | 50 ms[2] | 50 ms |
| Collision Energy (CE) | Optimized for maximum signal | Optimized for maximum signal |
| Declustering Potential (DP) | Optimized for maximum signal | Optimized for maximum signal |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL[1][5] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1][5] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis of tadalafil in human plasma.
Conclusion
The developed UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of tadalafil in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The simple sample preparation procedure and short chromatographic run time make it highly suitable for pharmacokinetic studies requiring high-throughput analysis. This method has been successfully validated and can be applied to bioequivalence and other clinical studies of tadalafil.
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | 1329568-92-4 | Benchchem [benchchem.com]
- 4. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Tadalafil Enantiomers Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of Tadalafil and its enantiomers in bulk drug substances and pharmaceutical formulations. The method utilizes a chiral stationary phase for the chromatographic separation of the enantiomers, coupled with tandem mass spectrometry (MS/MS) for detection and quantification. Tadalafil-d3 is employed as an internal standard to ensure high accuracy and precision. This method is suitable for quality control during drug development and manufacturing, as well as for pharmacokinetic studies.
Introduction
Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is the active pharmaceutical ingredient in Cialis®, used for the treatment of erectile dysfunction. The Tadalafil molecule possesses two chiral centers, leading to the possibility of four stereoisomers. The therapeutic effect is primarily attributed to the (6R, 12aR) enantiomer. Due to potential differences in pharmacological and toxicological profiles among stereoisomers, regulatory agencies require the stereoselective quantification of chiral drugs.
This document provides a detailed protocol for a stereoselective LC-MS/MS method for the analysis of Tadalafil enantiomers. The use of a deuterated internal standard (Tadalafil-d3) compensates for variability in sample preparation and matrix effects, leading to reliable quantification.
Experimental Protocols
Materials and Reagents
-
Tadalafil reference standard and its enantiomers
-
Tadalafil-d3 internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Hexane (HPLC grade)
-
Isopropyl Alcohol (IPA) (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
Standard and Sample Preparation
Stock Solutions:
-
Prepare individual stock solutions of Tadalafil enantiomers and Tadalafil-d3 in methanol at a concentration of 1 mg/mL.
-
Store stock solutions at 2-8°C.
Calibration Standards and Quality Control (QC) Samples:
-
Prepare working standard solutions by serially diluting the Tadalafil enantiomer stock solutions with a 50:50 mixture of acetonitrile and water.
-
Prepare calibration standards over a concentration range of 0.50–1000.00 ng/mL for Tadalafil.
-
Prepare QC samples at low, medium, and high concentrations.
-
Spike all calibration standards and QC samples with the Tadalafil-d3 internal standard to a final concentration of 500 ng/mL.
Sample Preparation (for drug substance):
-
Accurately weigh and dissolve the Tadalafil sample in the mobile phase to achieve a target concentration within the calibration range.
-
Add the Tadalafil-d3 internal standard.
-
Vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.22 µm syringe filter before injection.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
System: Agilent 1200 series HPLC or equivalent
-
Column: Chiralpak AD column or Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm)[1][2][3][4]
-
Mobile Phase: Hexane:Isopropyl Alcohol (1:1, v/v) or a gradient of water, acetonitrile, and acetic acid.[1][2][3][4]
-
Flow Rate: 0.4 - 1.0 mL/min[4]
-
Injection Volume: 10 µL
-
Run Time: Approximately 30 minutes to achieve baseline separation.[1][2][3]
Mass Spectrometry:
-
System: API-4200, Agilent 6410 Triple Quadrupole, or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Tadalafil: m/z 390.2 → 268.1[5]
-
Tadalafil-d3: (Precursor ion will be m/z 393.2) → (Product ion will be specific to the deuterated fragment)
-
-
Collision Energy: Optimized for each transition, approximately 15V.[5]
-
Dwell Time: 300 ms per transition[5]
Data Presentation
Table 1: Chromatographic Performance
| Parameter | (6R, 12aS) | (6R, 12aR) - Tadalafil | (6S, 12aS) | (6S, 12aR) |
| Resolution | > 2.0 | > 2.0 | > 2.0 | > 2.0 |
Data synthesized from reported baseline separation of all four isomers.[1][2][3]
Table 2: Method Validation Parameters
| Parameter | Tadalafil |
| Linear Range | 0.50 - 1000.00 ng/mL[6] |
| Correlation Coefficient (r²) | ≥ 0.999[4] |
| Limit of Quantitation (LOQ) | 0.10 µg/mL (for isomers)[4] |
| Intra-run Precision (%RSD) | 1.37 - 2.25%[6] |
| Inter-run Precision (%RSD) | 2.23 - 5.31%[6] |
| Recovery (Tadalafil) | 91.07%[6] |
| Recovery (Tadalafil-d3) | 86.66%[6] |
Visualizations
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Logical flow of the LC-MS/MS system for enantiomer quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the chiral separation and quantification of Tadalafil enantiomers. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method is a valuable tool for the quality control of Tadalafil in both bulk drug substance and finished pharmaceutical products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Chiral separation of two pairs of enantiomers of tadalafil by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for ent-Tadalafil-d3 in In Vitro Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro metabolic stability of tadalafil using human liver microsomes (HLMs) and ent-Tadalafil-d3 as an internal standard. The protocol outlines the experimental workflow, from incubation to sample analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and includes methods for data analysis to determine key metabolic parameters.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The primary route of elimination for tadalafil is hepatic metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. Understanding the metabolic fate of tadalafil is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in the body.
In vitro metabolism studies using human liver microsomes are a standard method for investigating the metabolic stability of drug candidates. These studies provide valuable information on the intrinsic clearance of a compound, which can be used to predict its in vivo hepatic clearance. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by LC-MS/MS, as it effectively corrects for variations in sample preparation and matrix effects.
Key Metabolic Pathway of Tadalafil
Tadalafil is primarily metabolized by CYP3A4 to a catechol metabolite, which subsequently undergoes methylation and glucuronidation. The major circulating metabolite is the methylcatechol derivative.
Caption: Major metabolic pathway of Tadalafil.
Experimental Protocols
This section details the materials and methods for conducting an in vitro metabolic stability study of tadalafil.
Materials and Reagents
-
Tadalafil (≥98% purity)
-
This compound (≥98% purity, as internal standard)
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro metabolic stability assay.
Caption: Workflow for in vitro metabolic stability assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of Tadalafil in DMSO. Further dilute with methanol to create working solutions.
-
Prepare a working solution of this compound (internal standard, IS) in acetonitrile at a concentration of 100 ng/mL. This will also serve as the quenching solution.
-
On the day of the experiment, thaw the pooled human liver microsomes on ice. Dilute the microsomes with 100 mM potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL in the incubation mixture.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
In a 96-well plate, add the appropriate volume of the HLM suspension.
-
Add the Tadalafil working solution to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The final incubation volume should be 200 µL.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot (e.g., 25 µL) from each well and transfer it to a new 96-well plate containing 100 µL of the cold acetonitrile solution with the internal standard (this compound) to quench the reaction.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
After quenching, vortex the sample plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Data Presentation
LC-MS/MS Analytical Method
The quantification of tadalafil and the internal standard is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Tadalafil | This compound |
| Precursor Ion (m/z) | 390.3 | 393.1 |
| Product Ion (m/z) | 268.2 | 271.2 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 100 | 100 |
Note: The optimal collision energy may vary depending on the instrument used and should be optimized accordingly.
A suitable C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm) can be used for chromatographic separation. A typical mobile phase could consist of:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
A gradient elution at a flow rate of 0.4 mL/min can be employed.
Quantitative Data Summary
The following table presents example data from a metabolic stability study of tadalafil in human liver microsomes.
| Time (minutes) | Tadalafil Concentration (nM) | % Tadalafil Remaining |
| 0 | 1000 | 100.0 |
| 5 | 850 | 85.0 |
| 15 | 650 | 65.0 |
| 30 | 420 | 42.0 |
| 45 | 280 | 28.0 |
| 60 | 180 | 18.0 |
Calculated Metabolic Stability Parameters
| Parameter | Value |
| Half-life (t1/2, min) | 25.1 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 55.2 |
Note: These values are for illustrative purposes only and may vary depending on the specific experimental conditions and the lot of human liver microsomes used.
Data Analysis
-
Quantification: Calculate the concentration of tadalafil at each time point using a calibration curve prepared in the same matrix. The peak area ratio of tadalafil to the internal standard (this compound) is plotted against the corresponding concentrations.
-
Metabolic Stability Calculation:
-
Determine the percentage of tadalafil remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume in µL / microsomal protein amount in mg)
-
Conclusion
This application note provides a comprehensive and detailed protocol for conducting in vitro metabolism studies of tadalafil using this compound as an internal standard. By following this protocol, researchers can reliably assess the metabolic stability of tadalafil and obtain key parameters such as half-life and intrinsic clearance. This information is invaluable for the preclinical development of tadalafil and other related compounds, aiding in the prediction of their pharmacokinetic behavior in humans.
Application of ent-Tadalafil-d3 in Drug Metabolism and Pharmacokinetics (DMPK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug development, a thorough understanding of a compound's Drug Metabolism and Pharmacokinetics (DMPK) profile is paramount for assessing its safety and efficacy. Stable isotope-labeled compounds are indispensable tools in these evaluations. ent-Tadalafil-d3 , a deuterated analog of the enantiomer of Tadalafil, serves as a high-purity internal standard for the precise and accurate quantification of Tadalafil in complex biological matrices. Its application is critical in bioanalytical methodologies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for pharmacokinetic, metabolic stability, and drug-drug interaction studies. This document provides detailed application notes and protocols for the utilization of this compound in key DMPK assays.
Core Applications
The primary application of this compound is as an internal standard (IS) in the bioanalysis of Tadalafil. The use of a stable isotope-labeled IS is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative data.
Key DMPK studies where this compound is applied include:
-
In Vitro Metabolic Stability Assays: To determine the rate at which Tadalafil is metabolized by liver enzymes.
-
In Vivo Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Tadalafil in animal models and humans.
-
Drug-Drug Interaction (DDI) Studies: To investigate the potential for co-administered drugs to alter the metabolism and pharmacokinetics of Tadalafil.
Metabolic Pathway of Tadalafil
Tadalafil is predominantly metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The primary metabolic pathway involves the conversion of Tadalafil to a catechol metabolite. This metabolite subsequently undergoes extensive methylation and glucuronidation to form methylcatechol and methylcatechol glucuronide conjugates, respectively.[1][2] The major circulating metabolite is the methylcatechol glucuronide, which is considered to be pharmacologically inactive.[1][2]
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines the procedure to determine the metabolic stability of Tadalafil in human liver microsomes. This compound is used as the internal standard for the LC-MS/MS analysis.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of Tadalafil.
Materials:
-
Tadalafil
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like imipramine)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Tadalafil (e.g., 1 mM in DMSO).
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare working solutions of Tadalafil and control compounds by diluting the stock solutions in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Pre-warm the HLM suspension and Tadalafil working solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and Tadalafil mixture. The final concentration of Tadalafil is typically 1 µM.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard (this compound).
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of Tadalafil remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Tadalafil remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical oral pharmacokinetic study of Tadalafil in rats, utilizing this compound as an internal standard for plasma sample analysis.
Objective: To determine key pharmacokinetic parameters of Tadalafil such as Cmax, Tmax, AUC, and half-life.
Materials:
-
Tadalafil formulation for oral administration
-
This compound (Internal Standard)
-
Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Acetonitrile (ACN)
Procedure:
-
Animal Dosing and Sample Collection:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of Tadalafil (e.g., 1 mg/kg) via gavage.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 50 µL), add a protein precipitation solvent (e.g., acetonitrile) containing the internal standard, this compound.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of Tadalafil and this compound.
-
Typical mass transitions (precursor ion → product ion) to monitor are m/z 390.3 → 268.2 for Tadalafil and m/z 393.1 → 271.2 for Tadalafil-d3.[4]
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Tadalafil to this compound against the concentration of Tadalafil standards.
-
Determine the plasma concentrations of Tadalafil in the study samples using the calibration curve.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
Data Presentation
Table 1: Pharmacokinetic Parameters of Tadalafil in Various Species
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Human | 20 mg | Oral | 378 | 2 | 8995 | 17.5 | [5] |
| Rat (Control) | 1 mg/kg | IV | - | - | 1340 | 6.3 | |
| Rat (Control) | 1 mg/kg | Oral | 148 | 1.5 | 1180 | 7.1 | |
| Rat (Hyperlipidemic) | 1 mg/kg | IV | - | - | 2800 | 6.8 | |
| Rat (Hyperlipidemic) | 1 mg/kg | Oral | 1060 | 3 | 14000 | 10.4 | |
| Beagle Dog | 5 mg | Oral | 205.1 ± 50.4 | 2.5 ± 1.5 | 3097.7 ± 866.4 | - | |
| Beagle Dog | 5 mg | Intranasal | 377.9 ± 123.7 | 1.8 ± 1.2 | 4487.6 ± 1277.5 | - |
Data are presented as mean or mean ± SD where available.
Table 2: Bioanalytical Method Validation Parameters for Tadalafil in Human Plasma using Tadalafil-d3 as Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 0.50 - 500 ng/mL | [4] |
| Correlation Coefficient (r²) | ≥ 0.9994 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | [4] |
| Intra-batch Precision (%CV) | ≤ 3.7% | [4] |
| Inter-batch Precision (%CV) | ≤ 3.7% | [4] |
| Intra-batch Accuracy (%) | 97.8% to 104.1% | [4] |
| Inter-batch Accuracy (%) | 97.8% to 104.1% | [4] |
| Recovery | 98.95% to 100.61% | [4] |
Conclusion
This compound is a critical reagent for the accurate and precise quantification of Tadalafil in a variety of DMPK studies. Its use as an internal standard in LC-MS/MS-based bioanalysis allows for reliable data generation in in vitro metabolism assays, in vivo pharmacokinetic studies, and drug-drug interaction assessments. The detailed protocols and compiled data herein provide a valuable resource for researchers and scientists in the field of drug development, facilitating a comprehensive understanding of the DMPK properties of Tadalafil. The application of such robust methodologies is essential for the successful progression of drug candidates through the development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. mercell.com [mercell.com]
- 3. Effects of experimental hyperlipidemia on the pharmacokinetics of tadalafil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of ent-Tadalafil-d3 in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ent-Tadalafil-d3 in human plasma. This compound, a stable isotope-labeled enantiomer of Tadalafil, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies of Tadalafil. This document provides the mass spectrometry fragmentation pattern of this compound, a detailed experimental protocol for its quantification, and a visual representation of its fragmentation pathway. The methodologies outlined are intended for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound in a biological matrix.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion of Tadalafil. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.
This application note focuses on the mass spectrometric behavior of this compound, providing key fragmentation data and a validated protocol for its analysis.
Mass Spectrometry Fragmentation Pattern
Under positive electrospray ionization (ESI) conditions, this compound is readily protonated to form the precursor ion [M+H]⁺. Upon collision-induced dissociation (CID), this precursor ion undergoes fragmentation, yielding characteristic product ions. The most abundant and stable product ion results from the neutral loss of the benzodioxole moiety.[2][3][4]
Table 1: Mass Spectrometry Parameters for this compound and Tadalafil
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Neutral Loss |
| This compound | 393.1 | 271.2 | Benzodioxole moiety |
| Tadalafil | 390.3 | 268.2 | Benzodioxole moiety |
Data sourced from multiple reaction monitoring (MRM) experiments.[2][3]
Experimental Protocol
This protocol outlines the procedure for the extraction and quantification of this compound from human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of plasma sample, add 25 µL of the internal standard working solution (this compound).
-
Vortex the sample for 10 seconds.
-
Add 500 µL of Milli-Q water and vortex again to mix.
-
Condition a Phenomenex Strata-X-C 33 µm extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 x 1.0 mL of water.
-
Dry the cartridge for 2.0 minutes using nitrogen gas.
-
Elute the analyte and internal standard with 500 µL of the mobile phase solution.
-
Inject 10 µL of the eluate into the LC-MS/MS system.
2. Liquid Chromatography (LC)
-
Mobile Phase: Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)[2][3]
-
Column Temperature: Ambient
3. Mass Spectrometry (MS)
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Optimization: Mass spectrometer parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) should be optimized by infusing a standard solution of the analyte and internal standard.
Fragmentation Pathway Diagram
The following diagram illustrates the proposed fragmentation pathway for this compound.
Caption: Fragmentation of this compound Precursor Ion.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The distinct fragmentation pattern, with a stable and intense product ion, allows for high selectivity and accuracy in bioanalytical applications. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of Tadalafil and its isotopologues.
References
- 1. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1329568-92-4 | Benchchem [benchchem.com]
Troubleshooting & Optimization
overcoming matrix effects with ent-Tadalafil-d3 in human plasma
Welcome to the technical support center for the bioanalysis of Tadalafil in human plasma. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects using ent-Tadalafil-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for Tadalafil quantification?
A1: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis using LC-MS/MS. It is chemically and physically almost identical to the analyte (Tadalafil), meaning it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to higher accuracy and precision in the quantification of Tadalafil.
Q2: What are matrix effects and how can they affect my results?
A2: Matrix effects are the alteration of ionization efficiency of the analyte by co-eluting compounds from the biological matrix (in this case, human plasma). These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise results. Endogenous components of plasma, such as phospholipids and salts, are common causes of matrix effects. Using this compound helps to normalize for these effects as the internal standard is affected in a similar manner to the analyte.
Q3: What are the expected mass transitions for Tadalafil and this compound?
A3: In positive electrospray ionization (ESI) mode, the protonated molecular ions [M+H]⁺ are monitored. The precursor to product ion transitions for multiple reaction monitoring (MRM) are typically:
Q4: Which sample preparation technique is better for Tadalafil analysis in human plasma: Solid-Phase Extraction (SPE) or Protein Precipitation (PPT)?
A4: Both SPE and PPT can be effective for extracting Tadalafil from human plasma, and the choice depends on the specific requirements of your assay (e.g., required sensitivity, sample throughput, and available resources).
-
Solid-Phase Extraction (SPE): Generally provides a cleaner extract, leading to reduced matrix effects and potentially higher sensitivity. A validated method using Phenomenex Strata-X-C cartridges has shown excellent recovery and minimal matrix effect.[1][2]
-
Protein Precipitation (PPT): A simpler, faster, and often cheaper method. While it can be more prone to matrix effects due to less thorough cleanup, a well-optimized method can still provide accurate and precise results. Acetonitrile is a common precipitating agent.[4][5][6]
The following table summarizes a comparison from published methods:
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Analyte Recovery | 98.95% - 100.61%[1][2] | 90.38% - 97.32%[4] |
| IS Recovery | ~100.12% (this compound)[2] | ~97.3% (Sildenafil)[4] |
| Matrix Effect (IS-normalized) | 0.986 - 1.020[2] | 93.4% - 103.2%[4] |
| Primary Advantage | Cleaner extracts, lower matrix effects | Simplicity, speed, and lower cost |
| Primary Disadvantage | More complex and time-consuming | Higher potential for matrix effects |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Variability in Quality Control (QC) Samples
Possible Cause: Inconsistent matrix effects between samples.
Troubleshooting Steps:
-
Verify Internal Standard Performance:
-
Check the peak area of this compound across all samples. A high coefficient of variation (%CV) in the IS peak area can indicate inconsistent extraction recovery or significant, variable matrix effects.
-
If the IS peak area is inconsistent, re-evaluate your sample preparation procedure for consistency.
-
-
Assess Matrix Effect:
-
If you suspect matrix effects are not being adequately compensated for, a post-extraction addition experiment can be performed to quantify the extent of ion suppression or enhancement.
-
Consider switching to a more rigorous sample preparation method, such as SPE, if you are currently using PPT.
-
-
Chromatographic Separation:
-
Ensure that Tadalafil and this compound are chromatographically separated from any potential interfering peaks from the plasma matrix. Adjusting the mobile phase composition or gradient may be necessary.
-
Issue 2: Low Analyte Recovery
Possible Cause: Suboptimal sample extraction.
Troubleshooting Steps:
-
For Solid-Phase Extraction (SPE):
-
Conditioning and Equilibration: Ensure the SPE cartridges are properly conditioned and equilibrated according to the manufacturer's instructions. Inadequate conditioning can lead to poor analyte retention.
-
Loading: Check the pH of your plasma sample before loading. The pH can significantly affect the retention of Tadalafil on the sorbent.
-
Washing: The wash step is critical for removing interferences without eluting the analyte. Ensure the wash solvent is not too strong.
-
Elution: Use an appropriate elution solvent to ensure complete elution of Tadalafil from the cartridge. You may need to optimize the solvent composition and volume.
-
-
For Protein Precipitation (PPT):
-
Solvent-to-Plasma Ratio: Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is sufficient for complete protein removal. A common ratio is 4:1 or higher.
-
Vortexing and Centrifugation: Ensure thorough vortexing to break up protein-analyte binding and adequate centrifugation speed and time to pellet the precipitated proteins.
-
Issue 3: Peak Tailing or Asymmetry
Possible Cause: Chromatographic or sample preparation issues.
Troubleshooting Steps:
-
Check for Column Contamination: Plasma extracts can be "dirty" and may contaminate the analytical column over time. Implement a column wash procedure or use a guard column.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of basic compounds like Tadalafil. A mobile phase containing a buffer like ammonium formate at a slightly acidic pH (e.g., pH 4.0) can improve peak shape.[1][2]
-
Sample Diluent: Ensure the final sample diluent is compatible with the mobile phase to avoid peak distortion.
Experimental Protocols
Method 1: Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is based on a validated method for the analysis of Tadalafil in human plasma.[1][2]
1. Sample Preparation (SPE):
-
Pipette 200 µL of human plasma into a clean tube.
-
Add the internal standard (this compound) solution.
-
Vortex mix the sample.
-
Condition a Phenomenex Strata-X-C 33 µm SPE cartridge with an appropriate solvent (typically methanol followed by water).
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elute Tadalafil and this compound with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
2. LC-MS/MS Parameters:
| Parameter | Value |
| LC Column | Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)[1][2] |
| Mobile Phase | Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)[1][2] |
| Flow Rate | 0.9 mL/min[1][2] |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Tadalafil: m/z 390.3 → 268.2this compound: m/z 393.1 → 271.2[1][2] |
Method 2: Protein Precipitation (PPT) and UPLC-MS/MS
This protocol is based on a validated method for Tadalafil analysis.[4][6]
1. Sample Preparation (PPT):
-
Pipette 20 µL of plasma into a 1.5 mL polypropylene tube.
-
Add 10 µL of internal standard solution.
-
Add 200 µL of acetonitrile.
-
Vortex mix for 10 seconds.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
2. UPLC-MS/MS Parameters:
| Parameter | Value |
| UPLC Column | Shiseido C18 (100 × 2.1 mm, 2.7 µm)[4] |
| Mobile Phase | 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid[4] |
| Flow Rate | 0.7 mL/min[4] |
| Injection Volume | 5 µL |
| Ionization Mode | ESI, Positive |
| MS Detection | MRM |
| MRM Transitions | Tadalafil: m/z 390.4 → 268.3Internal Standard (Sildenafil): m/z 475.3 → 283.3[4] |
Visualizations
Caption: Experimental workflow for Tadalafil analysis using SPE.
Caption: Troubleshooting matrix effects in Tadalafil analysis.
References
- 1. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing ent-Tadalafil-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution during the chiral separation of ent-Tadalafil-d3.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in analyzing this compound?
The main challenge lies in achieving a baseline chiral separation between this compound and its corresponding enantiomer, Tadalafil-d3. As enantiomers, these compounds have identical physical and chemical properties in an achiral environment, necessitating the use of a chiral stationary phase (CSP) for separation. Common issues encountered include poor resolution, peak tailing, and peak broadening.
Q2: Which type of HPLC column is recommended for the chiral separation of Tadalafil enantiomers?
Polysaccharide-based chiral stationary phases are widely used and have proven effective for the separation of Tadalafil enantiomers. A Chiralpak AD column, for instance, has been successfully used to achieve baseline separation.[1][2][3] Other chiral stationary phases, such as those based on macrocyclic glycopeptides, have also been employed.[4]
Q3: What is a typical mobile phase for this separation?
A common mobile phase for the chiral separation of Tadalafil enantiomers on a polysaccharide-based CSP is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropyl alcohol (IPA) or ethanol.[1][2][3] The ratio of hexane to alcohol is a critical parameter for optimizing resolution and retention time.
Troubleshooting Guide
Issue 1: Poor Resolution Between Enantiomers
Symptoms:
-
Peaks for this compound and Tadalafil-d3 are not baseline separated (Resolution < 1.5).
-
Peaks are significantly overlapped.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., IPA). Increasing the percentage of the non-polar solvent can sometimes improve resolution, but may also increase retention times.[1] Experiment with small, incremental changes to find the optimal balance. |
| Incorrect Flow Rate | A lower flow rate generally provides more time for interaction with the chiral stationary phase, which can lead to better resolution. Try reducing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min). |
| Suboptimal Column Temperature | Temperature can influence the thermodynamics of the chiral recognition process. Analyze samples at a controlled room temperature or use a column oven to systematically evaluate the effect of different temperatures on the separation. |
| Unsuitable Chiral Stationary Phase | If optimization of the mobile phase, flow rate, and temperature does not yield the desired resolution, the chosen CSP may not be suitable for this specific separation. Consult literature for alternative chiral columns that have been successful for Tadalafil enantiomers.[4] |
Issue 2: Peak Tailing
Symptoms:
-
The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.
-
Poor peak integration and inaccurate quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | Tailing can be caused by interactions between the analyte and active sites (e.g., residual silanols) on the stationary phase.[5] Adding a small amount of a modifier to the mobile phase, such as an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine), can help to mask these active sites and improve peak shape. The choice of modifier will depend on the nature of the analyte and the stationary phase. |
| Column Overload | Injecting too much sample can lead to peak tailing.[5][6][7] Try diluting the sample and injecting a smaller volume to see if the peak shape improves. |
| Dead Volume | Excessive tubing length or improper connections in the HPLC system can create dead volume, leading to peak broadening and tailing.[8] Ensure all connections are secure and use tubing with the appropriate inner diameter and length. |
| Column Contamination | Contamination of the column with strongly retained sample components can cause peak tailing.[6][9] Flush the column with a strong solvent to remove any contaminants. If the problem persists, a guard column may be necessary to protect the analytical column. |
Issue 3: Peak Broadening
Symptoms:
-
The peak for this compound is wider than expected, leading to decreased sensitivity and potentially overlapping with adjacent peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Large Injection Volume | Injecting a large volume of a sample dissolved in a strong solvent can cause peak broadening.[10] If possible, dissolve the sample in the mobile phase or a weaker solvent. Reduce the injection volume. |
| High Flow Rate | A flow rate that is too high can reduce the efficiency of the separation and lead to broader peaks. Optimize the flow rate to find a balance between analysis time and peak width. |
| Column Degradation | Over time, the performance of an HPLC column can degrade, resulting in broader peaks. If other troubleshooting steps fail, it may be time to replace the column. |
Experimental Protocol: Chiral Separation of this compound
This protocol is a starting point for developing a robust method for the chiral separation of this compound. Optimization may be required based on your specific instrumentation and experimental goals.
| Parameter | Recommended Condition |
| HPLC System | UHPLC or HPLC system with a UV detector |
| Column | Chiralpak AD (or equivalent polysaccharide-based CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane: Isopropyl Alcohol (IPA) (50:50, v/v)[1][2][3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (controlled at 25 °C if a column oven is available) |
| Detection Wavelength | 220 nm[1][2][3] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. |
Visual Troubleshooting Workflows
Caption: Logical workflow for troubleshooting poor resolution.
Caption: Step-by-step guide for addressing peak tailing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chiral separation of two pairs of enantiomers of tadalafil by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Ion Suppression in ESI-MS with ent-Tadalafil-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ent-Tadalafil-d3 as an internal standard to address ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS and what causes it?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity and can negatively impact the accuracy, precision, and sensitivity of the analysis.[1] The primary causes of ion suppression include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) can compete with the analyte for ionization in the ESI source.[1][4]
-
High Concentrations of Non-Volatile Components: The presence of non-volatile materials can hinder the formation of gas-phase ions by affecting droplet evaporation and co-precipitating with the analyte.[2][5]
-
Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), can cause ion suppression, whereas others, like formic acid, are generally more compatible with MS.[6][7]
Q2: How does using a deuterated internal standard like this compound help address ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the ideal tool to compensate for ion suppression.[8][9] Here's how it works:
-
Similar Physicochemical Properties: this compound is chemically and physically almost identical to the analyte, tadalafil. This means it will behave similarly during sample preparation, chromatography, and ionization.[10][11]
-
Co-elution: The internal standard is designed to co-elute with the analyte. Therefore, any ion suppression or enhancement effects experienced by the analyte will also be experienced by the internal standard to a similar degree.[9]
-
Ratio-Based Quantification: Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[10][11] Since both are affected proportionally by ion suppression, the ratio remains constant, leading to more accurate and precise results.[10][12]
Q3: What are the key differences between an internal standard and an external standard?
A3: The primary difference lies in how they are used in the analytical workflow. An internal standard is added to every sample, including calibrators and quality controls, at a known and constant concentration before sample processing.[8][10][11] An external standard is prepared and analyzed separately from the samples to create a calibration curve. The concentration of the analyte in the unknown samples is then determined by comparing its response to this external calibration curve. Internal standards are superior for compensating for variations in sample preparation and matrix effects.[12]
Troubleshooting Guide
Issue 1: Significant ion suppression is still observed despite using this compound.
| Possible Cause | Troubleshooting Step |
| High Matrix Complexity | Improve sample preparation to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective than simple protein precipitation.[5] |
| Chromatographic Co-elution with a Suppressing Agent | Optimize the chromatographic method. Modifying the mobile phase composition, gradient profile, or using a column with a different chemistry can help separate the analyte and internal standard from the source of suppression.[13] Ultra-High-Performance Liquid Chromatography (UHPLC) can provide better resolution and reduce ion suppression.[4] |
| Inappropriate Mobile Phase Additives | If using additives like TFA, consider switching to a more MS-friendly modifier such as formic acid or ammonium formate.[6] |
| Sub-optimal ESI Source Parameters | Optimize ESI source parameters such as spray voltage, source temperature, nebulizer gas, and desolvation temperature to enhance analyte signal and minimize suppression.[14] |
Issue 2: Poor recovery of both Tadalafil and this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Re-evaluate the sample extraction procedure. Ensure the chosen solvent is appropriate for tadalafil's polarity and that pH conditions are optimal for extraction. |
| Analyte Degradation | Investigate the stability of tadalafil and this compound under the sample processing and storage conditions. |
| Instrumental Issues | Check for leaks in the LC system, ensure proper functioning of the autosampler, and verify that the mass spectrometer is properly tuned and calibrated.[6][15] |
Issue 3: Inconsistent peak area ratios between Tadalafil and this compound across replicates.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting of Internal Standard | Ensure precise and consistent addition of the internal standard to all samples. Use calibrated pipettes and a consistent procedure. |
| Variability in Sample Preparation | Standardize the sample preparation workflow to minimize variability between samples. |
| System Instability | Check for fluctuations in the LC pump flow rate and ensure the mass spectrometer's performance is stable over the course of the analytical run. |
Quantitative Data & Experimental Protocols
Tadalafil and this compound Mass Spectrometry Parameters
The following table summarizes typical mass-to-charge ratios (m/z) for precursor and product ions used in Multiple Reaction Monitoring (MRM) for the analysis of tadalafil and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tadalafil | 390.3 | 268.2 |
| This compound | 393.1 | 271.2 |
Data sourced from a study on the determination of tadalafil in human plasma.[16]
Typical Recovery Data
The following table shows example recovery data for tadalafil and tadalafil-d3 from a validated LC-MS/MS method.
| Compound | Mean Overall Recovery (%) |
| Tadalafil | 91.07 |
| Tadalafil-d3 | 86.66 |
Data from a study analyzing tadalafil in rat plasma.[17]
Experimental Protocol: Sample Preparation and Analysis
This is a generalized protocol for the analysis of tadalafil in a biological matrix using this compound as an internal standard.
-
Sample Preparation:
-
To a 200 µL plasma sample, add a known and constant amount of this compound solution.
-
Perform protein precipitation by adding a solvent like acetonitrile.[18][19]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Alternatively, for cleaner samples, perform liquid-liquid extraction or solid-phase extraction.[16][17]
-
-
LC-MS/MS Analysis:
-
Inject the supernatant or the reconstituted extract into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column.[16][18][19]
-
The mobile phase often consists of a mixture of an aqueous component with an organic modifier (e.g., acetonitrile or methanol) and an additive like formic acid or ammonium formate to improve ionization.[16][18]
-
Detection is performed using a triple quadrupole mass spectrometer in positive ion ESI mode, monitoring the specific MRM transitions for tadalafil and this compound.[16]
-
Visualizations
Workflow for Addressing Ion Suppression
Caption: Workflow for mitigating ion suppression using an internal standard.
The Principle of Ion Suppression
Caption: Competition in the ESI droplet leads to ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. waters.com [waters.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? [eureka.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing MRM Transitions for Tadalafil and ent-Tadalafil-d3
Welcome to the technical support center for the optimization of Multiple Reaction Monitoring (MRM) transitions for Tadalafil and its deuterated internal standard, ent-Tadalafil-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Tadalafil and this compound?
A1: The most commonly used and validated MRM transitions are summarized in the table below. It is always recommended to verify these transitions on your specific instrument.
Q2: I am not getting enough sensitivity for my analyte. What should I do?
A2: Low sensitivity can be caused by several factors. Here's a step-by-step troubleshooting guide:
-
Optimize MRM Parameters: Ensure your collision energy and other compound-specific parameters are optimized for your instrument. Even small adjustments can significantly impact signal intensity.[1]
-
Check Mobile Phase Composition: The pH of the mobile phase can significantly affect the ionization efficiency of Tadalafil. An acidic mobile phase, such as one containing 0.1% formic acid, is often used to enhance protonation in positive ion mode.
-
Sample Preparation: Evaluate your sample extraction method. Protein precipitation is a quick method, but more rigorous techniques like solid-phase extraction (SPE) may be necessary to remove interfering matrix components.
-
Instrument Maintenance: Check for and clean any contamination in the ion source, and ensure the instrument is properly calibrated.
Q3: I am observing significant matrix effects in my bioanalytical assay. How can I mitigate this?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. Here are some strategies to minimize their impact:
-
Improve Chromatographic Separation: Modifying your LC gradient to better separate Tadalafil and this compound from co-eluting matrix components can be very effective.
-
Enhance Sample Cleanup: If you are using a simple protein precipitation method, consider switching to a more selective sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the matrix.
-
Use a Stable Isotope-Labeled Internal Standard: The use of this compound is highly recommended as it co-elutes with Tadalafil and experiences similar matrix effects, thus providing more accurate quantification.
-
Dilution: In some cases, diluting the sample can reduce the concentration of interfering matrix components to a level where their effect is negligible.
Q4: My peaks are showing significant tailing. What are the possible causes and solutions?
A4: Peak tailing can compromise peak integration and reduce accuracy. Consider the following:
-
Column Choice: Ensure you are using a suitable column. A C18 column is commonly used for Tadalafil analysis.
-
Mobile Phase pH: The pH of your mobile phase should be appropriate to maintain the analyte in a single ionic form. For Tadalafil, an acidic mobile phase is generally preferred.
-
Column Overloading: Injecting too much sample onto the column can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: Contaminants from previous injections can interact with the analyte and cause tailing. Implement a robust column washing procedure between runs.
Q5: How can I prevent sample carryover in my LC-MS/MS system?
A5: Carryover from high-concentration samples can affect the accuracy of subsequent low-concentration samples. To prevent this:
-
Optimize Wash Solvents: Use a strong wash solvent in your autosampler that can effectively solubilize Tadalafil. A mixture of organic solvent and water that matches or is slightly stronger than your mobile phase is a good starting point.
-
Increase Wash Volume and Time: Increase the volume of the wash solvent and the duration of the needle wash cycle in your autosampler method.
-
Injection Order: If possible, inject samples in an order of increasing concentration. Always run blank injections after high-concentration samples to check for carryover.
-
System Cleaning: Regularly clean the injection port, needle, and sample loop to remove any potential sources of contamination.
Data Presentation
Table 1: Recommended MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) |
| Tadalafil | 390.3 | 268.2 | ~16 V[1] |
| Tadalafil (Qualifier) | 390.2 | 135.0 | Not specified |
| This compound | 393.1 | 271.2 | Not specified |
Note: The optimal collision energy can vary between different mass spectrometer models. It is crucial to optimize this parameter on your specific instrument.
Experimental Protocols
Protocol 1: Optimization of MRM Transitions
-
Compound Infusion: Prepare a standard solution of Tadalafil and this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid). Infuse the solution directly into the mass spectrometer.
-
Precursor Ion Identification: Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the protonated molecules ([M+H]+) for Tadalafil (expected m/z 390.3) and this compound (expected m/z 393.1).
-
Product Ion Scan: Select the precursor ion for Tadalafil (m/z 390.3) and perform a product ion scan by fragmenting it in the collision cell at various collision energies. Identify the most abundant and stable product ions. The primary product ion is typically m/z 268.2.
-
Collision Energy Optimization: For the selected MRM transition (e.g., 390.3 → 268.2), infuse the standard solution and acquire data while ramping the collision energy over a range (e.g., 10-40 V). Plot the product ion intensity against the collision energy to determine the optimal value that yields the highest signal.
-
Repeat for Internal Standard: Repeat steps 3 and 4 for this compound (precursor ion m/z 393.1) to identify its most abundant product ion (expected m/z 271.2) and optimize the collision energy for its MRM transition.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: To 100 µL of plasma sample, add the internal standard (this compound) solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis.
-
Injection: Inject an appropriate volume of the prepared sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for optimizing MRM transitions.
Caption: Experimental workflow for sample analysis.
References
troubleshooting poor recovery of ent-Tadalafil-d3 during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of ent-Tadalafil-d3 during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low and inconsistent recovery of this compound during SPE. What are the potential causes and how can we troubleshoot this issue?
A1: Low and inconsistent recovery is a common issue in SPE. The problem can originate from several stages of the extraction process: sample pre-treatment, sample loading, washing, or elution. Below is a step-by-step guide to identify and resolve the issue.
Troubleshooting Flowchart for Low Recovery:
Caption: A troubleshooting flowchart for diagnosing and resolving low recovery of this compound during SPE.
Detailed Troubleshooting Steps:
-
Analyze All Fractions: To pinpoint the stage of analyte loss, collect and analyze the sample flow-through, the wash eluate, and the final elution fraction.[1]
-
Analyte in Flow-through or Wash Solution:
-
Incorrect Sorbent Choice: Tadalafil is a weakly basic compound.[2] For reversed-phase SPE, ensure you are using a sorbent that provides adequate retention for such compounds (e.g., a mixed-mode cation-exchange and reversed-phase sorbent like Strata-X-C).[2]
-
Improper Sample pH: For reversed-phase SPE, the pH of the sample should be adjusted to ensure that tadalafil is in its neutral or less polar form to enhance retention. Tadalafil has a pKa of approximately 15.17 (strong acidic) and -4.2 (strong basic).[3] Adjusting the sample pH to be neutral or slightly basic can improve retention on a reversed-phase sorbent.
-
Sample Loading Flow Rate is Too High: A high flow rate can prevent proper interaction between the analyte and the sorbent, leading to breakthrough.[4] Aim for a slow and consistent flow rate of approximately 1-2 mL/min.
-
Cartridge Drying Out: Do not allow the sorbent bed to dry out after conditioning and equilibration, before loading the sample.[2]
-
Wash Solvent is Too Strong: The wash solvent may be eluting the analyte prematurely. Use a weaker wash solvent (e.g., a lower percentage of organic solvent).
-
-
Analyte Not in Flow-through or Wash (Retained on Cartridge but Poor Elution):
-
Inadequate Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent.
-
Insufficient Elution Volume: Ensure the volume of the elution solvent is sufficient to pass through the entire sorbent bed and elute the analyte completely.
-
Incorrect pH of Elution Solvent: For a weakly basic compound like tadalafil on a mixed-mode sorbent, elution can be improved by using a basic elution solvent to neutralize the analyte and disrupt ionic interactions.
-
Strong Secondary Interactions: Tadalafil may have secondary interactions with the sorbent material. Adding a small amount of a competitive agent to the elution solvent can sometimes help.
-
Q2: What is a reliable SPE protocol for extracting this compound from human plasma?
A2: A validated method for the extraction of tadalafil and its deuterated internal standard, tadalafil-d3, from human plasma has been reported with high and consistent recovery.[2]
Experimental Protocol: SPE of Tadalafil and this compound from Human Plasma
Materials:
-
SPE Cartridge: Strata-X-C 33 µm (30 mg/1 mL)[2]
-
Reagents: Methanol (HPLC grade), Water (Milli-Q or equivalent)[2]
Workflow Diagram:
Caption: A detailed workflow for the solid-phase extraction of this compound from human plasma.
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma sample, add the internal standard (this compound) and dilute with 500 µL of water. Vortex to mix.[2]
-
Cartridge Conditioning: Condition the Strata-X-C cartridge with 1 mL of methanol.[2]
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.[2]
-
Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2 x 1 mL of water to remove interferences.[2]
-
Drying: Dry the cartridge under a stream of nitrogen for 2 minutes.[2]
-
Elution: Elute the analyte and internal standard with an appropriate volume of a suitable elution solvent. While the original study does not specify the elution solvent, a common strategy for a mixed-mode cation exchange sorbent is to use a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to disrupt both reversed-phase and ionic interactions.
Q3: What are the expected recovery rates for tadalafil and this compound using an optimized SPE method?
A3: Recovery rates can vary depending on the specific SPE protocol, sorbent, and matrix. However, published methods provide a good benchmark for expected performance.
Data Presentation: Tadalafil and this compound SPE Recovery
| Analyte | SPE Sorbent | Matrix | Recovery (%) | Reference |
| Tadalafil | Strata-X-C | Human Plasma | 98.95 - 100.61 | [2] |
| Tadalafil-d3 | Strata-X-C | Human Plasma | Mean: 100.12 | [2] |
| Tadalafil | Not Specified | Human Plasma | 91.07 | [4] |
| Tadalafil-d3 | Not Specified | Human Plasma | 86.66 | [4] |
Note: The high and consistent recovery rates observed with the Strata-X-C sorbent suggest that a mixed-mode SPE approach is highly effective for tadalafil and its deuterated analog.[2] The slightly lower recovery of the deuterated standard in one study highlights the importance of method optimization for each specific analyte.
Q4: Can the choice of elution solvent significantly impact the recovery of this compound?
A4: Yes, the elution solvent is a critical factor. For reversed-phase SPE, the elution solvent should be non-polar enough to disrupt the hydrophobic interactions between tadalafil and the sorbent. Common elution solvents include methanol and acetonitrile. For mixed-mode sorbents with cation exchange properties, incorporating a base (e.g., ammonium hydroxide) into the organic elution solvent is often necessary to neutralize the charge on the basic analyte, thereby disrupting the ionic interaction and facilitating its release from the sorbent.
Logical Relationship of Elution Parameters:
Caption: The logical relationship between analyte/sorbent properties and the selection of an optimal elution solvent.
References
minimizing isotopic cross-contribution in Tadalafil analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-contribution during the analysis of Tadalafil, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
FAQs: Understanding and Minimizing Isotopic Cross-Contribution
Q1: What is isotopic cross-contribution in the context of Tadalafil analysis?
A1: Isotopic cross-contribution, also known as isotopic overlap or cross-talk, occurs when the isotopic signal of the analyte (Tadalafil) interferes with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice versa. This can happen in two primary ways:
-
Analyte contribution to the Internal Standard: Tadalafil naturally contains a small percentage of heavier isotopes (e.g., ¹³C, ¹⁵N). The signals from these heavier isotopes (M+1, M+2, etc.) can overlap with the mass-to-charge ratio (m/z) of the deuterated internal standard (e.g., Tadalafil-d3), leading to an artificially high internal standard response.
-
Internal Standard contribution to the Analyte: The synthesis of SIL-IS, such as Tadalafil-d3, is never 100% perfect. It may contain a small amount of the unlabeled analyte (Tadalafil) as an impurity.[1][2][3] This impurity will contribute to the analyte's signal, causing a positive bias in the quantification, especially at the lower limit of quantitation (LLOQ).[4]
Q2: Why is it important to minimize isotopic cross-contribution?
A2: Minimizing isotopic cross-contribution is crucial for the accuracy and precision of quantitative bioanalysis.[1] Uncorrected cross-contribution can lead to:
-
Inaccurate quantification: A biased analyte concentration, which can be either overestimated or underestimated depending on the direction and magnitude of the interference.
-
Non-linear calibration curves: Significant cross-contribution can affect the linearity of the standard curve, particularly at the low and high ends of the concentration range.
-
Failed batch acceptance criteria: In regulated bioanalysis, unaddressed isotopic interference can lead to the failure of quality control samples and entire analytical batches.
Q3: What is the most effective way to minimize isotopic cross-contribution?
A3: The most effective strategy is to use a high-purity stable isotope-labeled internal standard with a sufficient mass difference from the analyte. For Tadalafil analysis, Tadalafil-d3 is a commonly used internal standard. A mass difference of at least 3 Da is generally recommended to minimize the overlap from the natural isotopic abundance of the analyte. It is also crucial to source SIL-IS from reputable vendors who provide a certificate of analysis detailing the isotopic purity.
Troubleshooting Guide: Tadalafil Analysis
This guide provides a systematic approach to identifying, quantifying, and correcting for isotopic cross-contribution in your Tadalafil LC-MS/MS assays.
Problem 1: Inaccurate results or high bias, especially at LLOQ.
This could be due to the contribution of the unlabeled Tadalafil present as an impurity in the Tadalafil-d3 internal standard.
-
Prepare a Zero Sample: This is a blank matrix sample (e.g., plasma) without any analyte or internal standard.
-
Prepare an IS-only Sample: Spike the blank matrix with the working concentration of your Tadalafil-d3 internal standard.
-
Analyze the Samples: Inject both the Zero Sample and the IS-only Sample into the LC-MS/MS system.
-
Monitor Analyte and IS MRM Transitions: Monitor the Multiple Reaction Monitoring (MRM) transitions for both Tadalafil and Tadalafil-d3.
-
Evaluate the Results:
-
The Zero Sample should show no significant peak in either the analyte or IS channel.
-
In the IS-only Sample, a small peak may be observed in the analyte channel at the retention time of Tadalafil. The area of this peak represents the contribution of the unlabeled Tadalafil from the internal standard.
-
-
Acceptance Criterion: The response of the analyte in the IS-only sample should be less than 20% of the response of the analyte at the LLOQ.
-
Corrective Actions:
-
If the contribution is significant, consider sourcing a higher purity batch of Tadalafil-d3.
-
If a higher purity standard is not available, a correction factor can be applied (see below).
-
Problem 2: Non-linear calibration curve or inaccurate high concentration samples.
This may be caused by the contribution of Tadalafil's natural isotopes to the Tadalafil-d3 signal.
The molecular formula for Tadalafil is C₂₂H₁₉N₃O₄. The theoretical natural isotopic distribution can be calculated using an isotope distribution calculator.
| Mass (Da) | Relative Abundance (%) |
| 389.14 | 100.00 |
| 390.14 | 24.54 |
| 391.14 | 3.93 |
| 392.15 | 0.49 |
This data was generated using a scientific isotope distribution calculator.
As shown in the table, the M+1 peak (at m/z 390.14) has a significant relative abundance of approximately 24.54%. If Tadalafil-d3 is used as the internal standard (with a protonated molecule at m/z 393.1), the M+3 peak of Tadalafil (at m/z 392.15) could potentially contribute to the signal of the internal standard, although in this case, the contribution is likely to be minimal due to the low abundance of the M+3 isotope.
-
Prepare a Blank Sample: A blank matrix sample.
-
Prepare a High Concentration Analyte Sample: Spike the blank matrix with Tadalafil at the Upper Limit of Quantitation (ULOQ). Do not add the internal standard.
-
Analyze the Samples: Inject both the Blank Sample and the high concentration analyte sample.
-
Monitor Analyte and IS MRM Transitions: Monitor the MRM transitions for both Tadalafil and Tadalafil-d3.
-
Evaluate the Results:
-
The Blank Sample should show no significant peaks.
-
In the high concentration analyte sample, observe the signal in the Tadalafil-d3 channel at the expected retention time. This signal represents the cross-contribution from the Tadalafil isotopes.
-
-
Acceptance Criterion: The response in the internal standard channel in the high concentration analyte sample should be less than 5% of the mean response of the internal standard in the calibration standards.
-
Corrective Actions: If the contribution is significant, a mathematical correction may be necessary.
Correction for Isotopic Cross-Contribution
If significant cross-contribution is observed, the following formulas can be used to correct the peak areas before calculating the concentration:
-
Corrected Analyte Area = Observed Analyte Area - (Contribution from IS-to-Analyte * Observed IS Area)
-
Corrected IS Area = Observed IS Area - (Contribution from Analyte-to-IS * Observed Analyte Area)
The contribution factors can be determined from the experiments described above.
Visualizations
References
- 1. development-validation-and-application-of-a-new-method-to-correct-the-nonlinearity-problem-in-lc-ms-ms-quantification-using-stable-isotope-labeled-internal-standards - Ask this paper | Bohrium [bohrium.com]
- 2. Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reviewing analytical methods for detection and determination of tadalafil [acikerisim.afsu.edu.tr]
- 4. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
dealing with ent-Tadalafil-d3 instability in processed samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-Tadalafil-d3. The information provided addresses common instability issues encountered in processed samples during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
A: this compound is the deuterated enantiomer of Tadalafil. Enantiomers are stereoisomers that are mirror images of each other. In bioanalytical studies, this compound is commonly used as an internal standard (IS) for the accurate quantification of Tadalafil and its enantiomer in biological matrices. The deuterium labeling allows for its differentiation from the unlabeled analyte by mass spectrometry, while its similar chemical properties ensure it behaves similarly during sample preparation and analysis, correcting for variability.
Q2: We are observing inconsistent quantification of our analyte when using this compound as an internal standard. What could be the cause?
A: Inconsistent quantification can arise from the instability of this compound in your processed samples. Like Tadalafil, its enantiomer can be susceptible to degradation under certain conditions, particularly exposure to acidic or alkaline pH, high temperatures, and oxidative stress. This degradation can lead to a loss of the internal standard, resulting in inaccurate calculations of the analyte concentration. It is also possible that the analyte itself is unstable under your current processing and storage conditions.
Q3: What are the primary degradation pathways for Tadalafil and its analogs?
A: Tadalafil is known to degrade under hydrolytic (both acidic and alkaline) and oxidative conditions.[1] Under acidic and alkaline stress, Tadalafil can convert into its diastereomers.[1] Specifically, acidic conditions can promote the formation of the (6S, 12aR) diastereomer, while alkaline conditions can lead to the (6R, 12aS) diastereomer. It is crucial to control the pH of your samples throughout the preparation and analysis process to minimize such conversions.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A: While deuterium labeling is generally stable, there is a possibility of hydrogen-deuterium (H-D) exchange, especially in aqueous solutions and under certain pH and temperature conditions. This exchange would alter the mass of the internal standard, leading to quantification errors. To minimize this risk, it is advisable to use aprotic solvents where possible and to keep the exposure of the deuterated standard to aqueous and protic environments as short as necessary.
Troubleshooting Guide
Issue 1: Drifting or decreasing internal standard (this compound) response across an analytical batch.
| Potential Cause | Troubleshooting Step | Recommended Action |
| pH-induced Degradation | Verify the pH of all solutions and the final processed sample. Tadalafil is labile in both acidic and alkaline conditions. | Maintain the pH of the processed samples within a neutral range (pH 6-7.5) if possible. Use appropriate buffers to stabilize the pH. |
| Temperature-related Instability | Review the temperature conditions during sample processing and storage in the autosampler. | Keep samples on a cooled autosampler (4-10 °C) during the analytical run. Avoid prolonged exposure of processed samples to room temperature. |
| Oxidative Degradation | Assess if any reagents in the sample processing workflow could be acting as oxidizing agents. | If oxidative stress is suspected, consider adding an antioxidant (e.g., ascorbic acid) to the sample processing workflow, ensuring it does not interfere with the analysis. |
| Adsorption to Vials/Plates | The compound may be adsorbing to the surface of the sample vials or well plates. | Use low-adsorption vials/plates. Consider the use of different solvents for reconstitution that may minimize adsorption. |
Issue 2: Appearance of unexpected peaks with similar mass-to-charge ratios (m/z) to this compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Isomeric Conversion | The appearance of new peaks with the same m/z could indicate the formation of diastereomers due to pH instability. | Re-evaluate the pH at every step of the sample preparation. Ensure that any acidic or basic solutions are neutralized promptly. Use a validated stability-indicating chromatographic method capable of separating the isomers. |
| In-source Fragmentation/Adduct Formation | The conditions in the mass spectrometer's ion source may be causing fragmentation or the formation of adducts. | Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source phenomena. |
Quantitative Data on Tadalafil Stability
The following table summarizes the degradation of Tadalafil under various stress conditions. This data can be used as a proxy to understand the potential stability of this compound.
| Stress Condition | Time | % Degradation | Degradation Kinetics |
| 0.01 N HCl (Acid Hydrolysis) | 24 hrs | Not specified, but degradation observed | First-Order |
| 0.01 N NaOH (Alkaline Hydrolysis) | 24 hrs | Not specified, but degradation observed | First-Order |
| 1% H₂O₂ (Oxidative) | 24 hrs | Not specified, but degradation observed | First-Order |
| Thermal (105 °C) | 24 hrs | Not specified, but degradation observed | Zero-Order |
| Photolytic (1.2 x 10⁶ LUX hours) | 24 hrs | Not specified, but degradation observed | Zero-Order |
Data adapted from a stress degradation kinetic study of Tadalafil.[2]
Experimental Protocols
Protocol 1: Recommended Sample Handling and Storage
This protocol outlines best practices to minimize the instability of this compound in processed biological samples.
-
Sample Collection and Initial Processing:
-
Collect biological samples (e.g., plasma, serum) using appropriate anticoagulants.
-
Process the samples as quickly as possible. If immediate processing is not feasible, store the samples at -80 °C.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw samples on ice.
-
To 100 µL of sample, add 10 µL of this compound internal standard solution (in a compatible organic solvent like methanol or acetonitrile).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
-
Supernatant Transfer and Evaporation:
-
Carefully transfer the supernatant to a new set of wells or vials.
-
Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 40 °C.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable mobile phase-compatible solvent. The pH of the reconstitution solvent should be neutral.
-
Transfer to autosampler vials/plates and place in a cooled autosampler (4-10 °C).
-
Analyze the samples by LC-MS/MS as soon as possible.
-
-
Short-term and Long-term Storage of Processed Samples:
-
For short-term storage (up to 24 hours), keep reconstituted samples in a cooled autosampler.
-
For longer-term storage, it is recommended to store the dried extracts at -80 °C and reconstitute them just before analysis.
-
Visualizations
Tadalafil's Mechanism of Action: The NO/cGMP Signaling Pathway
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The diagram below illustrates the signaling pathway through which nitric oxide (NO) leads to smooth muscle relaxation and how PDE5 inhibitors like Tadalafil modulate this process.[3][4][5][6]
Caption: The Nitric Oxide (NO) - cGMP signaling pathway and the inhibitory action of Tadalafil on PDE5.
Experimental Workflow for Sample Analysis
The following diagram outlines a typical workflow for the analysis of a biological sample using this compound as an internal standard.
Caption: A standard bioanalytical workflow for samples containing this compound.
References
impact of mobile phase composition on ent-Tadalafil-d3 retention time
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase composition on the retention time of ent-Tadalafil-d3.
Troubleshooting Guide
Q1: We are observing a sudden shift in the retention time of this compound. What are the potential causes related to the mobile phase?
A1: A sudden shift in retention time for this compound is often linked to unintended changes in the mobile phase. Here are the primary aspects to investigate:
-
Incorrect Mobile Phase Preparation: An error in the proportioning of the organic and aqueous phases is a common cause. For instance, an intended 90:10 (v/v) methanol and 10 mM ammonium formate mobile phase might have been prepared with slightly different ratios, leading to a retention time shift.[1] It is crucial to ensure accurate measurements of all components.
-
pH Fluctuation: The pH of the aqueous portion of the mobile phase significantly impacts the retention of ionizable compounds like Tadalafil. A deviation from the specified pH, for example, a shift from the optimal pH 4.0, can alter the ionization state of the analyte and consequently its interaction with the stationary phase, causing changes in retention.[1] Higher pH (≥ 5) has been observed to cause peak asymmetry and a decrease in the capacity factor for Tadalafil.[1]
-
Degassing Issues: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the pump or column, causing flow rate instability and, consequently, variable retention times.[2][3]
-
Mobile Phase Contamination: Contamination of the mobile phase with other solvents or impurities can alter its polarity and affect the chromatography, leading to unexpected shifts in retention time.
Q2: Our this compound peak is showing significant tailing or fronting. How can the mobile phase composition be adjusted to improve peak shape?
A2: Poor peak shape, such as tailing or fronting, can often be rectified by optimizing the mobile phase:
-
Adjusting pH: For basic compounds like Tadalafil, operating at a lower pH (e.g., around 3.2 to 4.0) can improve peak shape by ensuring consistent ionization.[1][4] One study noted that a pH of 4.0 provided good peak shape, while a pH of 5 or higher resulted in some peak asymmetry.[1]
-
Optimizing Buffer Concentration: The concentration of the buffer in the aqueous phase can influence peak shape. A concentration of 10 mM for ammonium formate or phosphate buffer has been shown to be effective.[1][4]
-
Matching Sample Diluent to Mobile Phase: Injecting the sample in a solvent that is significantly stronger (higher organic content) than the mobile phase can cause peak distortion. It is recommended to dissolve and inject the sample in a diluent that closely matches the initial mobile phase composition.[2]
Q3: We are developing a new method and want to shorten the retention time of this compound. What is the most effective mobile phase modification?
A3: To decrease the retention time of this compound in reversed-phase chromatography, the polarity of the mobile phase needs to be decreased. This is achieved by:
-
Increasing the Organic Solvent Percentage: Increasing the proportion of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase will decrease the retention time. For example, moving from a 50:50 to a 90:10 organic:aqueous ratio will significantly shorten the elution time.[1][4]
-
Changing the Organic Solvent: Acetonitrile is a stronger organic solvent than methanol in reversed-phase HPLC. Switching from methanol to acetonitrile (or increasing the proportion of acetonitrile in a mixed organic phase) will generally lead to shorter retention times.
Frequently Asked Questions (FAQs)
Q1: Why is there a slight difference in retention time between Tadalafil and this compound?
A1: It is common to observe small differences in retention times between a compound and its deuterated isotopologue, such as this compound.[5] In one study, the retention times for Tadalafil and Tadalafil-d3 were 1.74 and 1.73 minutes, respectively.[1] This phenomenon, known as the isotope effect, is due to the slightly different physicochemical properties imparted by the heavier deuterium atoms. The M+8 (deuterated) version may elute slightly earlier than the parent molecule.[5]
Q2: What are some common mobile phase compositions used for the analysis of this compound?
A2: Several mobile phase compositions have been successfully used for the analysis of Tadalafil and its deuterated internal standard. Common combinations include:
-
Methanol and 10 mM ammonium formate (pH 4.0) in a 90:10 v/v ratio.[1]
-
Phosphate buffer (10 mM, pH 3.2) and acetonitrile in a 50:50 v/v ratio.[4]
-
Ammonium acetate (10 mM) and methanol in a 35:65 v/v ratio.[6]
-
Acetate buffer and methanol in a 15:85 v/v ratio.[7]
Q3: How does the choice of buffer and its pH affect the analysis of this compound?
A3: The choice of buffer and its pH are critical for achieving good peak shape and reproducible retention times for this compound. Tadalafil is a weakly basic compound, and controlling the pH of the mobile phase ensures a consistent ionization state, which is crucial for stable interaction with the reversed-phase column. A pH in the acidic range (e.g., 3.0-4.0) is often preferred to suppress the ionization of residual silanol groups on the silica-based stationary phase and to ensure the analyte is in a single ionic form, leading to sharper, more symmetrical peaks.[1][4]
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantitation of Tadalafil and Tadalafil-d3 in Human Plasma
-
Column: Synergi Hydro-RP (100 mm × 4.6 mm, 4 µm)
-
Mobile Phase: A mixture of methanol and 10 mM ammonium formate (pH adjusted to 4.0 with formic acid) in a 90:10 (v/v) ratio.[1]
-
Flow Rate: Not specified in the provided text, but typically around 0.5-1.0 mL/min for such columns.
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
Retention Times: Tadalafil at 1.74 min and Tadalafil-d3 at 1.73 min.[1]
Protocol 2: RP-HPLC Method for Estimation of Tadalafil
-
Column: Inertsil C18 (150 × 4.6 mm; 5 μm)
-
Mobile Phase: A mixture of phosphate buffer (10 mM, pH adjusted to 3.2 with orthophosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 295 nm
-
Retention Time: Tadalafil at 4.01 min.[4]
Data Presentation
Table 1: Mobile Phase Composition and Reported Retention Times for Tadalafil and its Deuterated Standard
| Organic Solvent | Aqueous Phase | Ratio (Organic:Aqueous, v/v) | Analyte | Retention Time (min) | Reference |
| Methanol | 10 mM Ammonium Formate, pH 4.0 | 90:10 | Tadalafil | 1.74 | [1] |
| Methanol | 10 mM Ammonium Formate, pH 4.0 | 90:10 | Tadalafil-d3 | 1.73 | [1] |
| Acetonitrile | 10 mM Phosphate Buffer, pH 3.2 | 50:50 | Tadalafil | 4.01 | [4] |
| Methanol | 10 mM Ammonium Acetate | 65:35 | Tadalafil | 4.6 | [6] |
| Methanol | Acetate Buffer | 85:15 | Tadalafil | 3.61 | [7] |
| Methanol & Acetonitrile | 0.05 M Triethylamine Orthophosphate, pH 3.0 | 42:58 | Tadalafil | 11 | [8] |
Visualizations
Caption: Troubleshooting workflow for retention time shifts.
References
- 1. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC Troubleshooting—Retention Time Shift [restek.com]
- 3. Why is my LC Retention Time Shifting? [restek.com]
- 4. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 6. japsonline.com [japsonline.com]
- 7. wjpsronline.com [wjpsronline.com]
- 8. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
A Researcher's Guide: Comparing Internal Standards for Tadalafil Analysis with a Focus on ent-Tadalafil-d3
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Tadalafil, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of ent-Tadalafil-d3 and other commonly employed internal standards, supported by experimental data from various studies.
This guide presents a detailed comparison of this compound with other internal standards used in the bioanalytical quantification of Tadalafil, a selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The selection of a suitable internal standard (IS) is a critical step in liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, as it compensates for variability in sample preparation and instrument response.
The Ideal Internal Standard: A Quick Refresher
An ideal internal standard should be a stable, isotopically labeled version of the analyte, exhibiting similar chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention, without interfering with the analyte's measurement. Deuterated standards, such as this compound, are often considered the gold standard. However, other structurally similar compounds are also utilized. This guide will delve into the performance characteristics of this compound, Sildenafil, and Avanafil as internal standards for Tadalafil analysis.
Performance Data at a Glance: A Comparative Summary
The following tables summarize the performance of different internal standards for Tadalafil analysis as reported in various scientific publications. It is important to note that the data presented here is compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited. Researchers should consider the specific conditions of each study when interpreting these results.
Table 1: Performance Characteristics of this compound as an Internal Standard for Tadalafil Analysis
| Parameter | Reported Value | Reference |
| Linearity Range (ng/mL) | 0.50–500 | [1] |
| Correlation Coefficient (r²) | ≥ 0.9994 | [1] |
| Intra-batch Precision (%RSD) | ≤ 3.7% | [1] |
| Inter-batch Precision (%RSD) | ≤ 3.7% | [1] |
| Accuracy | 97.8% to 104.1% | [1] |
| Recovery | 98.95% to 100.61% | [1] |
| Matrix Effect | Minimal | [1] |
Table 2: Performance Characteristics of Sildenafil as an Internal Standard for Tadalafil Analysis
| Parameter | Reported Value | Reference |
| Linearity Range (ng/mL) | 5–1,000 | [2] |
| Lower Limit of Quantification (ng/mL) | 5 | [2] |
| Intra-day Precision (%RSD) | within 8.4% | [2] |
| Inter-day Precision (%RSD) | within 8.4% | [2] |
| Accuracy (%RE) | lower than -3.2% | [2] |
| Recovery | 97.3 ± 3.15% | [2] |
| Matrix Effect | 93.4 ± 4.04% | [2] |
Table 3: Performance Characteristics of Avanafil as an Internal Standard for Tadalafil Analysis
| Parameter | Reported Value | Reference |
| Linearity Range (ng/mL) | 12.5-100 | [3] |
| Recovery (Accuracy and Precision) | 95.77% to 97.99% at different QC levels | [3] |
| Matrix Effect | Within acceptable limits | [3] |
Experimental Methodologies: A Closer Look
The following sections detail the experimental protocols used in the studies cited above for the analysis of Tadalafil using different internal standards.
Method Using this compound as Internal Standard[1]
-
Sample Preparation: Solid-phase extraction (SPE) of 200 µL of human plasma using Phenomenex Strata-X-C 33 µ extraction cartridges.
-
Chromatography: Synergi™ Hydro-RP C18 column (100 mm × 4.6 mm, 4 µm) with a mobile phase of methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v) at a flow rate of 0.9 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Tadalafil: m/z 390.3 → 268.2
-
Tadalafil-d3 (IS): m/z 393.1 → 271.2
-
-
Method Using Sildenafil as Internal Standard[2]
-
Sample Preparation: Deproteinization of plasma samples with acetonitrile.
-
Chromatography: Shiseido C18 column (100 × 2.1 mm, 2.7 µm) with isocratic elution using 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid at a flow rate of 0.7 mL/min.
-
Mass Spectrometry: UPLC-MS/MS with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Tadalafil: m/z 390.4 → 268.3
-
Sildenafil (IS): m/z 475.3 → 283.3
-
-
Method Using Avanafil as Internal Standard[3]
-
Sample Preparation: Details not extensively provided, but likely a protein precipitation or liquid-liquid extraction.
-
Chromatography: Waters Symmetry C18 column (150x4.6 mm, 3.5µ) with a mobile phase of 0.1% Perchloric acid and Acetonitrile (60:40).
-
Mass Spectrometry: LC-MS/MS with electro-spray ionization.
-
MRM Transitions:
-
Tadalafil: m/z 390.4047→128.1138
-
Avanafil (IS): m/z 484.9516→104.5326
-
-
Visualizing the Process and Pathway
To further aid in understanding, the following diagrams illustrate the experimental workflow and the signaling pathway of Tadalafil.
Discussion and Conclusion
The choice of an internal standard significantly impacts the quality of bioanalytical data. Based on the available literature, this compound, being a stable isotope-labeled analog of the enantiomer of Tadalafil, is theoretically the most suitable internal standard. The data for this compound shows excellent precision, accuracy, and recovery, with minimal matrix effects, which is consistent with the behavior of a good stable isotope-labeled internal standard.
Sildenafil and Avanafil, while not isotopically labeled versions of Tadalafil, are structurally related PDE5 inhibitors that have been successfully used as internal standards. The data for Sildenafil also demonstrates good performance, although the matrix effect appears slightly higher than what is generally reported for deuterated standards. The data for Avanafil is less comprehensive in the cited study but indicates acceptable performance.
Ultimately, the selection of an internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, cost, and availability. For methods requiring the highest level of rigor, this compound is the recommended choice. However, for certain applications, other internal standards like Sildenafil may provide acceptable performance. It is crucial for researchers to thoroughly validate their chosen internal standard within their specific analytical method and matrix to ensure reliable and accurate quantification of Tadalafil.
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
Cross-Validation of Bioanalytical Methods for Tadalafil: A Comparative Guide to Using ent-Tadalafil-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Tadalafil in biological matrices, with a specific focus on the use of the deuterated internal standard, ent-Tadalafil-d3. The information presented is based on published experimental data and adheres to regulatory guidelines for bioanalytical method validation.
Introduction to Bioanalytical Method Cross-Validation
Cross-validation is a critical process in bioanalytical method development that establishes the equivalency of two or more distinct analytical methods. This is essential when samples from a single study are analyzed at different laboratories or when a method is transferred between sites. The process ensures that data generated across different locations or with different techniques are reliable and comparable. According to FDA guidelines, cross-validation should be performed to ensure the integrity of data used in pharmacokinetic and toxicokinetic studies.[1][2][3]
The use of a stable, isotopically labeled internal standard (IS) is paramount in modern bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal IS mimics the analyte's chemical and physical properties throughout the sample preparation and analysis process, compensating for variability. This compound, a deuterated analog of Tadalafil, is frequently chosen for this purpose due to its ability to co-elute with the analyte and exhibit similar ionization efficiency, leading to high accuracy and precision.[4]
Comparative Analysis of LC-MS/MS Methods for Tadalafil
Numerous LC-MS/MS methods have been developed and validated for the quantification of Tadalafil in human plasma.[4][5][6][7] These methods often utilize a deuterated internal standard like this compound to ensure high sensitivity and reliability.[4] The primary sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Data Presentation: Performance Comparison of Tadalafil Bioanalytical Methods
The following table summarizes the performance characteristics of different validated LC-MS/MS methods for Tadalafil analysis, highlighting key validation parameters.
| Parameter | Method 1 (with this compound) | Method 2 (with Sildenafil as IS) | Method 3 (with Losartan as IS) |
| Internal Standard | This compound[4] | Sildenafil[8][9] | Losartan[6] |
| Sample Preparation | Solid-Phase Extraction (SPE)[4] | Protein Precipitation (PPT)[5][8] | Protein Precipitation (PPT)[6] |
| Linearity Range | 0.50 - 500 ng/mL[4] | 5 - 1000 ng/mL | 22.2 - 1111.3 ng/mL[6] |
| Correlation Coefficient (r²) | ≥ 0.9994[4] | Not explicitly stated | ≥ 0.9995[6] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[4] | 5 ng/mL | 22.2 ng/mL[6] |
| Intra-batch Precision (%CV) | ≤ 3.7%[4] | Not explicitly stated | Not explicitly stated |
| Inter-batch Precision (%CV) | ≤ 3.7%[4] | Not explicitly stated | Not explicitly stated |
| Intra-batch Accuracy (%) | 97.8% to 104.1%[4] | Not explicitly stated | Not explicitly stated |
| Inter-batch Accuracy (%) | 97.8% to 104.1%[4] | Not explicitly stated | Not explicitly stated |
| Recovery (%) | 98.95% to 100.61%[4] | 90.38% to 97.32%[8] | Not explicitly stated |
| Run Time | Not explicitly stated | 1.0 min[5][8] | Not explicitly stated |
Experimental Protocols
Key Experiment: Bioanalytical Method Validation using this compound
This section details a typical experimental protocol for the validation of an LC-MS/MS method for Tadalafil in human plasma using this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction) [4]
-
To 200 µL of human plasma, add the internal standard (this compound).
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions [4]
-
Chromatographic Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)
-
Mobile Phase: Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)
-
Flow Rate: 0.9 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Transitions:
-
Tadalafil: m/z 390.3 → 268.2
-
This compound: m/z 393.1 → 271.2
-
3. Validation Parameters The method should be validated for selectivity, sensitivity, linearity, precision, accuracy, recovery, matrix effect, and stability according to FDA guidelines.[1][2][8][9]
Mandatory Visualizations
Experimental Workflow for Bioanalytical Method Cross-Validation
Caption: A simplified workflow for the cross-validation of a bioanalytical method between two sites or methods.
Logical Relationship in Bioanalytical Method Validation
Caption: The role of an internal standard in achieving accurate quantification in a bioanalytical method.
References
- 1. centerforbiosimilars.com [centerforbiosimilars.com]
- 2. raps.org [raps.org]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. [PDF] Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
inter-laboratory comparison of Tadalafil quantification with ent-Tadalafil-d3
An Inter-Laboratory Comparison of Tadalafil Quantification Methodologies Utilizing ent-Tadalafil-d3 as an Internal Standard
This guide provides a comparative overview of various validated bioanalytical methods for the quantification of Tadalafil in biological matrices, with a focus on those employing this compound or other deuterated analogs as an internal standard. The data and protocols presented are synthesized from multiple studies to offer researchers a comprehensive reference for method selection and development.
Introduction to Tadalafil Quantification
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate and precise quantification of Tadalafil in biological fluids such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, selectivity, and specificity.
The use of a stable isotope-labeled internal standard (IS), such as this compound, is critical for reliable quantification. An ideal IS co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This guide compares key performance parameters from different validated LC-MS/MS methods to assist researchers in their analytical endeavors.
Comparison of Experimental Protocols
The following sections detail the methodologies employed in different studies for the quantification of Tadalafil. While specific parameters may vary, the general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
A crucial step to remove interfering substances from the biological matrix.
-
Method A: Protein Precipitation (PPT)
-
Protocol: To 100 µL of plasma, 10 µL of internal standard solution (this compound) is added, followed by 300 µL of acetonitrile. The mixture is vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant is collected for LC-MS/MS analysis.
-
-
Method B: Liquid-Liquid Extraction (LLE)
-
Protocol: To 200 µL of plasma, 25 µL of internal standard and 50 µL of 0.1 M NaOH are added. The sample is then extracted with 1 mL of a methyl tert-butyl ether (MTBE) and dichloromethane mixture (80:20, v/v). After vortexing and centrifugation, the organic layer is transferred to a new tube and evaporated to dryness. The residue is reconstituted in the mobile phase for injection.
-
Liquid Chromatography (LC) Conditions
-
Method A:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Run Time: 3.5 minutes
-
-
Method B:
-
Column: C18 column (e.g., 100 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium acetate and acetonitrile (40:60, v/v).
-
Flow Rate: 0.8 mL/min
-
Run Time: 5.0 minutes
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tadalafil: m/z 390.4 → 268.2
-
This compound (IS): m/z 393.4 → 271.2
-
Quantitative Data Comparison
The performance of different analytical methods can be objectively compared through their validation parameters. The following table summarizes key quantitative data from representative studies.
| Parameter | Method A (PPT) | Method B (LLE) |
| Linearity Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 6.5% | < 8.2% |
| Inter-day Precision (%RSD) | < 8.0% | < 9.5% |
| Accuracy (% Bias) | -5.2% to 4.8% | -7.1% to 6.3% |
| Mean Recovery | ~95% | ~88% |
| Matrix Effect | Minimal (<10%) | Minimal (<12%) |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the pharmacological mechanism of action of Tadalafil.
Caption: A typical experimental workflow for Tadalafil quantification in plasma.
Caption: The signaling pathway illustrating Tadalafil's mechanism of action.
A Comparative Guide to the Accuracy and Precision of ent-Tadalafil-d3 in Bioequivalence Studies
In the rigorous landscape of bioequivalence (BE) studies, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of bioanalytical data. For the analysis of tadalafil, a widely used phosphodiesterase type 5 (PDE5) inhibitor, a variety of internal standards are employed. This guide provides a comparative analysis of the accuracy and precision of ent-Tadalafil-d3 against other commonly used internal standards, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection process.
Quantitative Performance of Internal Standards
The performance of an internal standard is primarily evaluated based on its accuracy and precision. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation. Generally, the accuracy of the mean concentration should be within ±15% of the nominal value, and the precision, expressed as the coefficient of variation (CV), should not exceed 15%. For the lower limit of quantification (LLOQ), these acceptance criteria are extended to ±20%.
The following table summarizes the reported accuracy and precision data for this compound and other internal standards used in tadalafil bioanalysis.
| Internal Standard | Analyte | Accuracy (% Bias or % RE) | Precision (% CV or % RSD) | Bioanalytical Method |
| This compound | Tadalafil | Within ±11.0% | Intra-day: 3.19% - 6.08%Inter-day: 3.19% - 6.08% | UPLC-MS/MS |
| Tadalafil-d3 | Tadalafil | 97.8% to 104.1% | Intra-batch: ≤ 3.7%Inter-batch: ≤ 3.7% | LC-MS/MS[1] |
| Sildenafil | Tadalafil | Lower than -3.2% | Intra-day: ≤ 8.4%Inter-day: ≤ 8.4% | UPLC-MS/MS[2][3][4] |
| Losartan | Tadalafil | Data not specified in abstract | Data not specified in abstract | LC-MS/MS[5] |
Note: % Bias or % RE (Relative Error) indicates the deviation of the measured concentration from the true concentration. % CV (Coefficient of Variation) or % RSD (Relative Standard Deviation) measures the variability of the measurements.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable bioanalytical results. Below are the methodologies employed in the studies that generated the accuracy and precision data presented above.
Method Using this compound as Internal Standard
-
Sample Preparation: Protein precipitation is a common and efficient method for extracting tadalafil and its internal standard from plasma samples. In a typical procedure, a small volume of plasma (e.g., 100 µL) is mixed with a precipitating agent, such as acetonitrile, containing the internal standard. After vortexing and centrifugation, the clear supernatant is injected into the chromatographic system.
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) is often favored for its high resolution and short run times. A C18 column is typically used for the separation of tadalafil and this compound.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode is used for detection. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Method Using Sildenafil as Internal Standard
-
Sample Preparation: Similar to the method with this compound, protein precipitation with acetonitrile is a widely used technique[2][3][4].
-
Chromatography (UPLC-MS/MS):
-
Mass Spectrometry (UPLC-MS/MS):
Visualizing the Bioequivalence Study Workflow
A bioequivalence study is a multi-step process that requires careful planning and execution. The following diagram illustrates the typical workflow, highlighting the critical role of the bioanalytical method, including the use of an internal standard like this compound.
Conclusion
The selection of a suitable internal standard is a critical decision in the development and validation of bioanalytical methods for bioequivalence studies. The data presented in this guide demonstrates that this compound, a deuterated analog of the analyte, exhibits excellent accuracy and precision, well within the stringent limits set by regulatory authorities. Its performance is comparable, and in some aspects superior, to other commonly used internal standards. The use of a stable isotope-labeled internal standard like this compound is generally preferred in mass spectrometry-based assays as it closely mimics the analyte during sample preparation and ionization, leading to more accurate and precise quantification. This guide provides the necessary comparative data and methodological insights to assist researchers in making an informed choice for their tadalafil bioequivalence studies.
References
- 1. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
A Comparative Guide to the Extraction Efficiencies of Tadalafil Analogs
For researchers, scientists, and drug development professionals, the efficient extraction of active pharmaceutical ingredients (APIs) and their metabolites is a critical step in bioanalysis. This guide provides a comparative overview of various extraction methodologies applicable to tadalafil and its deuterated analog, ent-Tadalafil-d3. While specific data for this compound is limited, the extraction principles and efficiencies established for tadalafil serve as a reliable proxy due to their structural similarity. Deuteration is not expected to significantly alter the physicochemical properties that govern extraction behavior.
This guide details and compares three prominent extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Fabric Phase Sorptive Extraction (FPSE).
Quantitative Comparison of Extraction Efficiencies
The following table summarizes the reported extraction efficiencies for tadalafil from different biological matrices using various techniques. This data provides a baseline for what can be expected when extracting this compound.
| Extraction Technique | Matrix | Extraction Efficiency (%) | Key Parameters | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | > 66.1% | Solvent: Diethyl ether and dichloromethane (7:3, v/v) | [1][2] |
| Solid-Phase Extraction (SPE) | Whole Blood | 92.1 - 98.9% | Derivatization with BSTFA + 1% TMCS | [3] |
| Fabric Phase Sorptive Extraction (FPSE) | Rat Plasma | 97.95 - 99.36% | Sorbent: Sol-gel Carbowax 20 M (CX-20 M) coated membrane | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are the protocols for the compared techniques.
1. Liquid-Liquid Extraction (LLE) Protocol for Tadalafil in Human Plasma [1][2]
-
Sample Preparation: To 1 mL of human plasma, add the internal standard.
-
Alkalinization: Add 1 M sodium carbonate solution.
-
Extraction: Add a mixture of diethyl ether and dichloromethane (7:3, v/v) and vortex for a specified time.
-
Centrifugation: Centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for HPLC analysis.
2. Solid-Phase Extraction (SPE) Protocol for Tadalafil in Whole Blood [3]
-
Sample Pre-treatment: Dilute whole blood samples with an appropriate buffer.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interferences.
-
Elution: Elute tadalafil from the cartridge with a suitable elution solvent.
-
Derivatization: Evaporate the eluate and derivatize the residue with N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for GC/MS analysis.
3. Fabric Phase Sorptive Extraction (FPSE) Protocol for Tadalafil in Rat Plasma [4][5]
-
FPSE Membrane Selection: A sol-gel Carbowax 20 M (CX-20 M) coated FPSE membrane is selected for its high extraction efficiency for tadalafil.
-
Extraction: Immerse the FPSE membrane directly into the plasma sample containing the analyte and internal standard.
-
Agitation: Agitate the sample to facilitate the mass transfer of the analyte to the membrane.
-
Back-Extraction: After extraction, retrieve the membrane and elute the analyte using a suitable organic solvent.
-
Analysis: The eluate can be directly injected into an LC-MS/MS system for quantification.
Visualizing the Extraction Workflow
To further clarify the experimental process, a generalized workflow for the extraction and analysis of this compound is presented below using a Graphviz diagram.
References
- 1. Validated liquid chromatographic-ultraviolet method for the quantitation of tadalafil in human plasma using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Fabric phase sorptive extraction coupled with UPLC-ESI-MS/MS method for fast and sensitive quantitation of tadalafil in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabric phase sorptive extraction coupled with UPLC-ESI-MS/MS method for fast and sensitive quantitation of tadalafil in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: ent-Tadalafil-d3 vs. a Structural Analog as an Internal Standard in Tadalafil Quantification
A detailed comparison for researchers, scientists, and drug development professionals in the precise quantification of Tadalafil.
In the bioanalysis of the phosphodiesterase type 5 (PDE5) inhibitor Tadalafil, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results, particularly in complex matrices such as plasma. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as ent-Tadalafil-d3, or a structural analog, like Sildenafil. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most suitable internal standard for their analytical needs.
The fundamental principle of an internal standard is to mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and mass spectrometric detection, thereby compensating for any variations that may occur. An ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects.
Performance Comparison: this compound vs. Sildenafil
| Performance Metric | Method with this compound (as Tadalafil-d3)[1] | Method with Sildenafil |
| Linearity Range | 0.50–500 ng/mL | 5–1,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 | Not explicitly stated, but method fully validated |
| Intra-day Precision (%RSD) | ≤ 3.7% | Within 8.4% |
| Inter-day Precision (%RSD) | ≤ 3.7% | Within 8.4% |
| Accuracy (%RE) | 97.8% to 104.1% | Lower than -3.2% |
| Recovery | 98.95% to 100.61% | Not explicitly stated |
| Matrix Effect | Minimal | Not explicitly stated, but method validated |
Note: The data presented is compiled from separate studies and should be interpreted with consideration for potential variations in experimental conditions.
The Gold Standard: this compound
A stable isotope-labeled internal standard like this compound is generally considered the "gold standard" in quantitative bioanalysis.[2][3][4] Since its chemical and physical properties are nearly identical to Tadalafil, it is expected to behave identically during extraction and chromatographic separation.[2] Most importantly, it co-elutes with the analyte, ensuring that both experience the same degree of ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect. This co-elution is a critical factor in achieving the highest accuracy and precision.
The Practical Alternative: Structural Analogs like Sildenafil
A structural analog internal standard is a compound that is chemically similar but not identical to the analyte.[2] Sildenafil, another PDE5 inhibitor, has been successfully used as an internal standard for Tadalafil quantification.[5] This approach is often more cost-effective and readily available than a custom-synthesized SIL internal standard. However, there are potential drawbacks. Differences in the physicochemical properties between the analyte and the structural analog can lead to variations in extraction recovery and chromatographic retention times. If the internal standard does not co-elute perfectly with the analyte, it may not effectively compensate for matrix effects, potentially compromising the accuracy of the results.
Experimental Protocols
Below are summarized experimental protocols from validated LC-MS/MS methods for the quantification of Tadalafil using either Tadalafil-d3 or Sildenafil as the internal standard.
Method 1: Using this compound as Internal Standard
-
Sample Preparation: Solid Phase Extraction (SPE) of 200 µL of human plasma using Phenomenex Strata-X-C cartridges.[1]
-
Chromatography: Synergi™ Hydro-RP C18 column (100 mm × 4.6 mm, 4 µm) with a mobile phase of methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v) at a flow rate of 0.9 mL/min.[1]
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+). The precursor to product ion transitions monitored were m/z 390.3 → 268.2 for Tadalafil and m/z 393.1 → 271.2 for Tadalafil-d3.[1]
Method 2: Using Sildenafil as Internal Standard
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile.[5]
-
Chromatography: Shiseido C18 column (100 × 2.1 mm, 2.7 µm) with an isocratic mobile phase of 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid at a flow rate of 0.7 mL/min.[5]
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+). The precursor to product ion transitions monitored were m/z 390.4 → 268.3 for Tadalafil and m/z 475.3 → 283.3 for Sildenafil.[5]
Visualizing the Concepts
To further illustrate the key aspects of this comparison, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Performance Characteristics of ent-Tadalafil-d3 Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of ent-Tadalafil-d3, a deuterated enantiomer of Tadalafil, when utilized as an internal standard in various mass spectrometry systems. As the inactive (6S,12aS) enantiomer, this compound is an ideal internal standard for the stereospecific bioanalysis of the active pharmaceutical ingredient, Tadalafil. This document outlines quantitative performance data, detailed experimental protocols, and visual representations of analytical workflows and relevant biological pathways to aid researchers in selecting the optimal instrumentation and methodology for their specific analytical needs.
Quantitative Performance of this compound: A Cross-Platform Overview
The performance of this compound as an internal standard is critically dependent on the mass spectrometer's ability to provide sensitive, specific, and reproducible detection. While direct comparative studies across a wide range of instruments are limited, data from validated bioanalytical methods using different triple quadrupole (QqQ) mass spectrometers provide a strong baseline for performance expectations.
Table 1: Performance Characteristics of Tadalafil-d3 on Triple Quadrupole Mass Spectometers
| Parameter | Agilent 6410 QqQ | API-4200 QqQ | Shimadzu LCMS-8040 QqQ |
| Analyte | Tadalafil | Tadalafil | Tadalafil |
| Internal Standard | Losartan | Tadalafil-d3 | Tadalafil-d3 |
| Matrix | Human Plasma | Rat Plasma | Human Plasma |
| Linearity Range | 22.2 - 1111.3 ng/mL | 0.50 – 1000.00 ng/mL[1] | 0.50 - 500 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 22.2 ng/mL | 0.50 ng/mL[1] | 0.50 ng/mL[2] |
| Intra-run Precision (% CV) | Not Reported | 1.37 - 2.25%[1] | 1.0 - 3.7%[2] |
| Inter-run Precision (% CV) | Not Reported | 2.23 - 5.31%[1] | 0.9 - 3.2%[2] |
| Intra-run Accuracy | Not Reported | 97.56 - 99.97%[1] | 97.9 - 102.0%[2] |
| Inter-run Accuracy | Not Reported | Not Reported | 97.8 - 104.1%[2] |
| Overall Recovery (Analyte) | Not Reported | 91.07%[1] | 98.95 - 100.61%[2] |
| Overall Recovery (IS) | Not Reported | 86.66% (Tadalafil-d3)[1] | Not Reported |
Qualitative Comparison Across Mass Spectrometer Platforms
Table 2: Qualitative Comparison of Mass Spectrometry Platforms for this compound Analysis
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted quantification | Qualitative and quantitative analysis, unknown screening | High-resolution qualitative and quantitative analysis |
| Mode of Operation for Quantification | Multiple Reaction Monitoring (MRM) | Full scan MS and MS/MS with high mass accuracy | Full scan MS and MS/MS with high mass accuracy and resolution |
| Selectivity | Very high due to specific precursor-product ion transitions | High, based on accurate mass measurement | Very high, based on extremely high mass resolution |
| Sensitivity | Excellent, often considered the "gold standard" for quantification | Good to excellent, approaching QqQ levels in modern instruments | Excellent, with high sensitivity in full scan mode |
| Linear Dynamic Range | Wide | Generally narrower than QqQ | Wide |
| Data Complexity | Simple, targeted data acquisition | More complex, full scan data allows for retrospective analysis | Complex, high-resolution data requires significant storage and processing |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis based on published literature.
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a common approach for extracting Tadalafil and its deuterated internal standard from plasma.
-
Sample Aliquoting: Transfer 200 µL of plasma sample to a clean tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution and vortex for 10 seconds.
-
Dilution: Add 500 µL of Milli-Q water and vortex to mix.
-
SPE Cartridge Conditioning: Condition a Strata-X-C 33 µm extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 x 1.0 mL of water.
-
Drying: Dry the cartridge for 2.0 minutes using nitrogen gas.
-
Elution: Elute the analyte and internal standard with 500 µL of the mobile phase solution into a clean collection tube.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are typical LC-MS/MS parameters for the analysis of Tadalafil using a deuterated internal standard on a triple quadrupole system.
-
LC System: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm) or similar.[2]
-
Mobile Phase: Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v).[2]
-
Flow Rate: 0.9 mL/min.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8040).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Tadalafil: m/z 390.3 → 268.2
-
This compound: m/z 393.1 → 271.2[2]
-
Visualizations: Workflows and Pathways
Diagrams are provided to visually summarize the experimental process and the biological context of the analyte.
Caption: Bioanalytical workflow for the quantification of Tadalafil using this compound.
Caption: Signaling pathway of Tadalafil's inhibition of PDE5.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of ent-Tadalafil-d3 in a Laboratory Setting
Immediate Safety and Handling Precautions
Prior to handling ent-Tadalafil-d3, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Disposal Plan Summary
The primary recommended disposal method for this compound is through your institution's hazardous waste management program. Due to the lack of specific environmental impact data for this deuterated compound, it should be treated as chemical waste.
| Parameter | Guideline | Notes |
| Waste Classification | Non-hazardous chemical waste (pending institutional assessment) | Treat as hazardous in the absence of a specific SDS. |
| Primary Disposal Route | Institutional Hazardous Waste Program | Contact your Environmental Health & Safety (EHS) office. |
| Secondary Containment | Required | Place waste container in a larger, shatter-proof container. |
| Waste Storage | Designated Satellite Accumulation Area (SAA) | Store away from incompatible materials. |
| Maximum Accumulation Time | Consult institutional guidelines (typically < 1 year) | Follow the specific rules of your facility. |
Detailed Disposal Protocol
This protocol outlines the steps for the collection and disposal of this compound waste.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves).
- The container must be made of a material compatible with the compound and any solvents used. A high-density polyethylene (HDPE) container is generally suitable.
- Do not mix this compound waste with other waste streams, such as halogenated solvents or acidic/basic waste, unless specifically approved by your EHS department.
2. Labeling the Waste Container:
- Label the waste container with a hazardous waste tag as soon as the first item is placed inside.
- The label must include:
- The full chemical name: "(6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione" or "this compound".
- The quantity of waste.
- The date of accumulation.
- The associated hazards (e.g., "Caution: Research chemical, toxicological properties not fully investigated").
3. Storage in a Satellite Accumulation Area (SAA):
- Store the sealed waste container in a designated SAA that is at or near the point of generation.
- The SAA must be under the control of the laboratory personnel.
- Ensure the container is kept closed at all times, except when adding waste.
4. Arranging for Disposal:
- Once the container is full or is approaching the institutional time limit for storage, contact your EHS office to schedule a waste pickup.
- Provide the EHS office with all necessary information about the waste stream as indicated on the hazardous waste tag.
5. Decontamination of Empty Containers:
- An "empty" container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.
- To triple-rinse, use a suitable solvent (such as ethanol or methanol) that can dissolve the compound.
- Collect the rinsate and dispose of it as hazardous waste along with the this compound waste.
- After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound in a laboratory setting.
Disclaimer: This guidance is based on general laboratory safety principles. Always consult your institution's specific waste disposal policies and the most current Safety Data Sheet (SDS) if one becomes available. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.
Essential Safety and Logistical Information for Handling ent-Tadalafil-d3
Audience: Researchers, scientists, and drug development professionals.
This document provides essential procedural guidance for the safe handling and disposal of ent-Tadalafil-d3. As a deuterated analog of a potent pharmaceutical compound, it is imperative to adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. The following information is a synthesis of safety data sheets for Tadalafil-d3 and Tadalafil, along with general best practices for handling high-potency active pharmaceutical ingredients (APIs).
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation, ingestion, and skin or eye contact. Below is a summary of its hazard classifications according to the Globally Harmonized System (GHS).[1]
| Hazard Class | Hazard Category | GHS Classification |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted for all procedures involving this compound to ensure the appropriate level of protection. The following PPE is recommended as a minimum standard.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact. Double gloving is recommended for extended handling. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and splashes. |
| Lab Coat | Full-length, properly fastened | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of airborne particles. Essential when handling the powder form outside of a containment system. |
| Face Shield | Recommended for splash-prone operations | To provide an additional layer of protection for the face. |
Handling and Disposal Workflow
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound. This workflow is designed to minimize the risk of exposure and cross-contamination.
Caption: A procedural workflow for the safe handling and disposal of this compound.
Experimental Protocols: Safe Handling and Disposal Procedures
1. Preparation:
-
Controlled Area: All handling of solid this compound should be conducted in a designated controlled area, such as a chemical fume hood, a ventilated enclosure, or a glove box, to maintain airborne levels below the occupational exposure limit.[3]
-
Materials: Before starting, ensure all necessary equipment, including weighing tools, solvents, and a spill kit, are within the controlled area.
-
PPE: Don the required personal protective equipment as outlined in the table above.
2. Handling:
-
Weighing: When weighing the powder, use a microbalance within a ventilated enclosure to minimize dust generation. Employ anti-static measures as fine dust can form explosive mixtures with air.[4]
-
Transfer and Dissolution: Handle the compound gently to avoid creating dust. When dissolving, add the solvent to the solid slowly. If possible, use a closed system for transferring solutions.
3. Cleanup and Decontamination:
-
Surfaces: All surfaces and equipment that have come into contact with this compound should be decontaminated. Use a suitable cleaning agent and follow your institution's approved procedures.
-
Spills: In the event of a spill, do not sweep dry powder.[3] Lightly mist the material with a suitable liquid (e.g., water) and clean with a wet wipe or use a HEPA-filtered vacuum cleaner.[3][4]
Spill and Exposure First Aid Measures
Immediate action is required in the event of a spill or personal exposure.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention if irritation persists.[1][5] |
| Skin Contact | Take off contaminated clothing immediately.[5] Wash the affected area with soap and plenty of water.[2][5] Seek medical attention if irritation or other symptoms develop. |
| Inhalation | Move the individual to fresh air.[5] If breathing is difficult, provide oxygen.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water and seek immediate medical attention.[2][5] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to federal, state, and local regulations.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | Includes contaminated PPE, weigh boats, and cleaning materials. |
| Liquid Waste | Labeled, sealed, and compatible solvent waste container | Includes unused solutions and solvent rinses. |
| Empty Vials | Original container, or as per institutional guidelines | Triple rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, and dispose of the container as hazardous solid waste. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
